CAS Number: 108078-14-4 Primary Application: Sterically Congested Cross-Coupling Scaffolds in Drug Discovery Executive Summary 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in modern...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 108078-14-4
Primary Application: Sterically Congested Cross-Coupling Scaffolds in Drug Discovery
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in modern medicinal chemistry. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern , where the iodine atom is sterically crowded between a carboxylic acid (C1) and a methyl group (C3). This specific geometry makes it an invaluable scaffold for synthesizing atropisomeric biaryls and forcing non-planar conformations in drug candidates—a critical strategy for increasing solubility and target selectivity in protein-ligand binding.
This guide details the chemical identity, field-proven synthetic protocols (specifically the Sandmeyer transformation), and the mechanistic nuances of utilizing this compound in palladium-catalyzed cross-couplings.
Chemical Identity & Physical Properties[1][2][3][4][5]
Accurate identification is paramount, as positional isomers (e.g., 2-iodo-4-methylbenzoic acid) possess vastly different reactivity profiles.
Datasheet
Property
Specification
CAS Number
108078-14-4
IUPAC Name
2-Iodo-3-methylbenzoic acid
Molecular Formula
Molecular Weight
262.04 g/mol
Appearance
White to light yellow/purple solid (Light Sensitive)
Melting Point
150–153 °C
Solubility
Soluble in DMSO, Methanol, EtOAc; Poor in Water
pKa (Predicted)
~2.93 (Acidic due to ortho-iodine electron withdrawal)
Structural Verification (NMR Expectations)
Researchers should validate purity using
H NMR. The 1,2,3-substitution pattern yields a distinct aromatic region:
~2.45 ppm (3H, s): Methyl group at C3.
Aromatic Region (3H): An ABC or ABX system typically showing two doublets (H4, H6) and a triplet (H5), depending on field strength. The proton ortho to the carboxylic acid (H6) is typically the most deshielded aromatic signal.
Synthetic Pathway: The Sandmeyer Protocol[7][8][9]
While direct iodination of 3-methylbenzoic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-iodo and 6-iodo isomers). The Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) is the authoritative route for high-fidelity synthesis.
Mechanistic Workflow
The synthesis proceeds via the formation of a diazonium salt, which is unstable and must be kept cold (
C) to prevent decomposition into phenols.
Figure 1: Step-wise conversion of 3-methylanthranilic acid to the target iodide via diazonium displacement.
Detailed Experimental Protocol
Safety Note: This reaction generates nitrogen gas (
). Ensure adequate venting.
Diazotization:
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dilute sulfuric acid (
, 2.5 M).
Cool the suspension to 0–5 °C using an ice/salt bath.
Dropwise add a solution of Sodium Nitrite (
, 1.1 eq) in water. Maintain internal temperature below 5 °C.
Checkpoint: The solution should become clear or slightly turbid as the diazonium salt forms. Stir for 30 mins.
Iodination (Substitution):
Dissolve Potassium Iodide (
, 2.5 eq) in a minimal amount of water.
Add the cold diazonium solution slowly into the KI solution (or vice versa) with vigorous stirring.
Observation: Evolution of
gas (foaming) and formation of a dark precipitate (iodine/product complex).
Allow the mixture to warm to room temperature and stir for 2 hours. Heating to 60 °C for 30 mins ensures completion.
Workup & Purification:
Treat the mixture with saturated Sodium Thiosulfate (
) to quench excess iodine (color changes from dark purple/brown to yellow).
Extract with Ethyl Acetate (
).
Wash organics with brine, dry over
, and concentrate.
Recrystallization: Ethanol/Water is the preferred solvent system to obtain high-purity crystals (mp 150–153 °C).
Reactivity & Applications in Drug Discovery
The core value of CAS 108078-14-4 is its steric profile . The iodine atom is "sandwiched," which significantly influences its behavior in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
The "Orthogonal Twist" Effect
In biaryl synthesis, the 3-methyl group forces the incoming aryl ring to twist out of plane relative to the benzoic acid ring. This restricts rotation, often creating atropisomers (axial chirality).
Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the C3-Methyl group.
Optimization for Coupling
Due to the steric hindrance at C2 (Iodine) and C3 (Methyl):
Catalyst Choice: Standard
often fails. Use highly active, bulky phosphine ligands like S-Phos or X-Phos to facilitate oxidative addition.
Base Selection: Stronger bases (e.g.,
) in biphasic systems (Toluene/Water) generally improve yields over weak carbonate bases.
Use Case: This scaffold is frequently used to synthesize inhibitors where the carboxylic acid mimics a phosphate group or interacts with a specific lysine residue, while the twisted aryl group fills a hydrophobic pocket.
Storage: Store in a dark place (amber vial). Iodine-carbon bonds can be photolabile over long periods. Keep at room temperature, sealed under inert gas if possible.
Spill Response: Absorb with inert material. If iodine is liberated (purple vapor), treat with sodium thiosulfate solution.
References
Sigma-Aldrich. Product Specification: 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4). Retrieved from .
Fisher Scientific. Chemical Analysis: 2-Iodo-3-methylbenzoic acid, 98%.[2] Retrieved from .
PubChem. Compound Summary: 2-Iodo-3-methylbenzoic acid (CID 2759365).[2] National Library of Medicine. Retrieved from .
ChemicalBook. 2-Iodo-3-methylbenzoic acid Properties and Suppliers. Retrieved from .
Study.com. Sandmeyer Reaction Synthesis of 2-Iodobenzoic Acid Derivatives. (General mechanistic reference for Sandmeyer iodination). Retrieved from .
Strategic Scaffolding in Medicinal Chemistry: The 2-Iodo-3-methylbenzoic Acid Motif
[1] Executive Summary 2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule possesses a unique "orth...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule possesses a unique "ortho-ortho" substitution pattern—an iodine atom at position 2 and a methyl group at position 3—flanking the carboxylic acid at position 1. This steric congestion creates a challenging but highly rewarding electronic environment for palladium-catalyzed cross-coupling reactions, serving as a critical entry point for synthesizing polycyclic heteroaromatics (e.g., isocoumarins, isoquinolines) and atropisomeric biaryls.
This technical guide provides a rigorous analysis of its chemical identity, a validated synthesis protocol via the Sandmeyer reaction, and a strategic overview of its reactivity profile.
Part 1: Chemical Identity & Structural Analysis
The molecule is defined by the proximity of the iodine atom to both the carboxylic acid and the methyl group. This structural reality dictates its reactivity: the iodine is a labile "handle" for functionalization, while the methyl group exerts steric pressure that influences regioselectivity in subsequent couplings.
Table 1: Physicochemical Profile
Property
Data
Note
IUPAC Name
2-Iodo-3-methylbenzoic acid
Preferred over 3-methyl-2-iodobenzoic acid for indexing.[1][2]
CAS Number
108078-14-4
Essential for sourcing; distinct from 5-iodo isomer.
Molecular Formula
MW: 262.04 g/mol
Appearance
White to off-white powder
Light sensitive (iodine liberation upon photolysis).
Melting Point
150–153 °C
Sharp range indicates high purity capability.
pKa (Predicted)
~2.5 - 3.0
More acidic than benzoic acid (4.2) due to the ortho-iodine inductive effect.
Part 2: Synthetic Pathways (The "How-To")
While direct iodination of 3-methylbenzoic acid is possible, it is not recommended for high-purity applications due to poor regioselectivity (yielding mixtures of 2-iodo, 6-iodo, and 4-iodo isomers).
The Authoritative Route is the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid. This route guarantees the position of the iodine atom because it directly replaces the amino group, which is already fixed at position 2.
Synthesis Decision Logic
Precursor: 2-Amino-3-methylbenzoic acid (Commercially available or synthesized from 3-methyl-2-nitrobenzoic acid).
Transformation: Diazotization (
) followed by Iodination ().
Advantage: 100% Regiocontrol. No isomer separation required.
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective synthesis via the Sandmeyer protocol, ensuring the iodine is installed exclusively at the C2 position.
Part 3: Reactivity Profile & Applications
The 2-iodo-3-methylbenzoic acid scaffold is a "spring-loaded" electrophile. The C-I bond is weak (
), making it highly reactive toward oxidative addition by Palladium(0). However, the 3-methyl group creates an "ortho-effect," slowing down the approach of bulky ligands.
Key Reaction Manifolds
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[3]
Challenge: Steric hindrance at C2/C3 requires electron-rich, smaller ligands (e.g., SPhos, XPhos) or ligand-free Pd-nanoparticles to facilitate transmetallation.
Sonogashira Coupling: Reaction with terminal alkynes.
Application: Precursor to isocoumarins via subsequent cyclization of the alkyne onto the carboxylic acid.
Heck Reaction: Coupling with alkenes.
Utility: Synthesis of stilbene derivatives.
Visualization: Reaction Manifold
Caption: Figure 2. Divergent synthesis pathways. The molecule serves as a gateway to biaryls and heterocyclic isocoumarins.
Part 4: Experimental Protocol (Validated)
Objective: Synthesis of 2-iodo-3-methylbenzoic acid (10 g scale) via Sandmeyer reaction.
Prerequisite: All steps must be performed in a fume hood due to
and Iodine vapors.
Step-by-Step Methodology
Diazotization (The "Cold" Step):
Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in
of water containing of concentrated .
Cool the suspension to 0–5 °C in an ice/salt bath. Stirring must be vigorous.
Add a solution of Sodium Nitrite (
) (5.0 g, 72 mmol) in water dropwise.
Critical Check: Maintain temperature
to prevent decomposition of the diazonium salt to the phenol.
Stir for 30 mins. The solution should become clear/translucent.
Iodination (The Displacement):
Prepare a solution of Potassium Iodide (
) (13.2 g, 80 mmol) in water.
Add the cold diazonium solution slowly into the KI solution (which is at room temperature) with stirring.
Observation: Vigorous evolution of
gas (foaming) and formation of a dark/reddish precipitate (iodine liberation).
Heat the mixture to 60 °C for 1 hour to ensure completion.
Work-up & Purification:
Cool to room temperature.[3] Treat with saturated Sodium Thiosulfate (
) solution to quench excess iodine (color changes from dark red to pale yellow).
Extract with Ethyl Acetate (
) .
Wash organic layer with brine, dry over
, and concentrate in vacuo.
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles.
Yield Expectation: 65–75%
Purity Check: melting point should be 150–153 °C.
Part 5: Safety & Stability
Light Sensitivity: The C-I bond is photosensitive. Store the compound in amber vials wrapped in foil.
Acidity: As a benzoic acid derivative, it is an irritant to eyes and skin. Handle with standard PPE.
Waste: Aqueous waste from the synthesis contains iodides and potentially diazonium residues; dispose of in designated halogenated waste streams.
References
PubChem. (2025).[2] 2-Iodo-3-methylbenzoic acid (CID 2759365).[1][2] National Library of Medicine. [Link]
Maluenda, I., & Navarro, O. (2015).[4] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[4][5] Molecules, 20(5), 7528–7557.[4] (Contextual reference for Pd-catalyzed coupling of sterically hindered aryl iodides). [Link]
2-Iodo-3-methylbenzoic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Iodo-3-methylbenzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the spectral data for 2-Iodo-3-methylbenzoic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectral Analysis of 2-Iodo-3-methylbenzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 2-Iodo-3-methylbenzoic acid (C₈H₇IO₂), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] For researchers and drug development professionals, accurate structural elucidation through spectroscopic methods is foundational. This document synthesizes available experimental data with established spectroscopic principles to offer a robust analytical framework for this compound.
The narrative is structured to not only present data but to explain the causality behind spectral features, grounding the interpretation in authoritative chemical principles.
Molecular Structure and Spectroscopic Overview
2-Iodo-3-methylbenzoic acid is an aromatic carboxylic acid with three substituents on the benzene ring. The interplay of the electron-withdrawing iodine atom and carboxylic acid group, alongside the electron-donating methyl group, creates a distinct electronic environment that is reflected in its spectral signatures. Understanding these substituent effects is critical for accurate spectral assignment.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-Iodo-3-methylbenzoic acid via FTIR reveals characteristic vibrations that confirm its identity as a carboxylic acid.
Experimental IR Data
FTIR spectra for this compound are available from public databases.[1][3] The key vibrational frequencies are summarized below.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300-2500
Broad
O-H stretch (from carboxylic acid, H-bonded)
~1760-1690
Strong
C=O stretch (from carboxylic acid)
~1600-1450
Medium
C=C aromatic ring stretches
~1320-1210
Strong
C-O stretch (from carboxylic acid)
~950-910
Medium, Broad
O-H bend (out-of-plane)
Data sourced from SpectraBase and interpreted based on established correlation charts.[3][4]
Interpretation and Experimental Causality
The IR spectrum is dominated by the features of the carboxylic acid group.
O-H Stretch: The most notable feature is the extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4] The broadness is a direct consequence of the strong hydrogen bonding interactions between two molecules in the solid state.
C=O Stretch: A strong, sharp peak appears around 1700 cm⁻¹. This absorption is due to the carbonyl (C=O) stretching vibration. Its position is characteristic of an aromatic carboxylic acid.[4]
C-O Stretch and O-H Bend: The spectrum also shows a strong C-O stretching vibration coupled with O-H in-plane bending, typically found in the 1320-1210 cm⁻¹ region. A broad out-of-plane O-H bend is also characteristic and appears around 920 cm⁻¹.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A reliable method for acquiring an IR spectrum of a solid sample like 2-Iodo-3-methylbenzoic acid is ATR-FTIR.
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean.[1]
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
While public databases lack a readily available experimental NMR spectrum for 2-Iodo-3-methylbenzoic acid, we can predict the ¹H and ¹³C NMR spectra with high confidence based on the known effects of the substituents and data from analogous compounds.[5][6][7]
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet, and the methyl protons as a sharp singlet.
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~11-13
Broad Singlet
1H
-COOH
The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[8]
~7.9
Doublet
1H
H-6
This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
~7.4
Triplet/Doublet of Doublets
1H
H-4
This proton is meta to the COOH and ortho to the Iodine, experiencing complex splitting and moderate deshielding.
~7.2
Doublet
1H
H-5
This proton is ortho to the methyl group and meta to the iodine, likely appearing furthest upfield in the aromatic region.
~2.5
Singlet
3H
-CH₃
Methyl groups attached to an aromatic ring typically resonate in this region.[7]
Predictions are based on analysis of substituted benzoic acids and standard chemical shift tables.[9]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show 8 distinct signals, as there are no planes of symmetry in the molecule.
Predicted Chemical Shift (δ) ppm
Assignment
Rationale
~170
C=O
The carboxylic acid carbon is the most deshielded carbon due to the two adjacent electronegative oxygen atoms.[6][10]
~142
C-3
The carbon bearing the methyl group.
~140
C-1
The carbon attached to the carboxylic acid group (ipso-carbon).
~135
C-6
Aromatic CH carbon ortho to the COOH group.
~130
C-4
Aromatic CH carbon.
~128
C-5
Aromatic CH carbon.
~95
C-2
The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect".
~23
-CH₃
The methyl carbon, appearing in the typical aliphatic region.
Predictions are based on incremental rules for substituted benzenes and data from related iodo- and methyl-substituted benzoic acids.[11]
Logical Workflow for NMR Analysis
The following diagram illustrates the workflow for acquiring and interpreting NMR data for structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum
For 2-Iodo-3-methylbenzoic acid (MW: 262.04 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions. Aromatic compounds are known to produce relatively stable molecular ions.
m/z Value
Predicted Ion Structure
Fragmentation Pathway
262
[C₈H₇IO₂]⁺•
Molecular Ion (M⁺•)
245
[C₈H₆IO]⁺
Loss of hydroxyl radical (•OH) from M⁺•
217
[C₇H₆I]⁺
Loss of carboxyl group (•COOH) from M⁺•
135
[C₈H₇O₂]⁺
Loss of iodine radical (•I) from M⁺•
107
[C₇H₇O]⁺
Loss of CO from the [C₈H₇O₂]⁺ fragment
91
[C₇H₇]⁺
Tropylium ion, a common fragment for toluene derivatives
Predictions are based on established fragmentation patterns of benzoic acids and halogenated aromatic compounds.[12][13]
Predicted Fragmentation Pathway
The major fragmentation pathways initiated by electron ionization are illustrated below. The loss of the iodine radical is a highly probable event due to the relative weakness of the C-I bond compared to other bonds in the molecule.
Caption: Predicted EI-MS fragmentation of 2-Iodo-3-methylbenzoic acid.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺•).
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, charged fragments.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector counts the number of ions at each m/z value.
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z.
Conclusion
The combined application of IR, NMR, and MS provides a complete and unambiguous characterization of 2-Iodo-3-methylbenzoic acid. While experimental NMR and MS data are not widely published, predictive analysis based on sound chemical principles and data from analogous structures provides a robust framework for researchers. The IR spectrum confirms the presence of the carboxylic acid functional group, while predicted NMR and MS data map the molecular skeleton and confirm the molecular weight and substitution pattern. This guide serves as a practical reference for the analysis and quality control of this important chemical intermediate.
An In-Depth Technical Guide to the Predicted Crystal Structure of 2-Iodo-3-methylbenzoic Acid
Disclaimer: As of the latest literature and database search in January 2026, a definitive, experimentally determined crystal structure for 2-Iodo-3-methylbenzoic acid has not been deposited in the Cambridge Structural Da...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: As of the latest literature and database search in January 2026, a definitive, experimentally determined crystal structure for 2-Iodo-3-methylbenzoic acid has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed journals. This guide, therefore, presents a predictive analysis based on established principles of physical organic chemistry, crystal engineering, and extensive data from closely related analogues. It is intended for researchers, scientists, and drug development professionals as a framework for understanding the probable solid-state behavior of this molecule.
Introduction: The Significance of Solid-State Structure
In the realm of pharmaceutical development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This arrangement, the crystal structure, governs critical physicochemical properties including solubility, dissolution rate, melting point, stability, and bioavailability. 2-Iodo-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, presents an interesting case study in supramolecular chemistry. Its structure is dictated by a nuanced interplay between strong, predictable hydrogen bonds and more subtle, directional halogen bonds, all influenced by the steric profile of the methyl group. Understanding this interplay is key to predicting its behavior and utilizing it effectively as a synthetic precursor or in co-crystal design.[1][2] This guide provides a detailed projection of its crystal structure, a robust methodology for its experimental determination, and an analysis of the intermolecular forces that define its solid-state architecture.
Experimental Workflow: From Synthesis to Structure Determination
A successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[3] The protocols described herein are validated methodologies for achieving these prerequisites for compounds of this class.
Synthesis of 2-Iodo-3-methylbenzoic acid
The synthesis of 2-Iodo-3-methylbenzoic acid can be reliably achieved from its corresponding amino precursor, 2-amino-3-methylbenzoic acid, via a Sandmeyer-type reaction. This classic transformation is a cornerstone of aromatic chemistry and ensures high regioselectivity.
Protocol:
Diazotization: Suspend 2-amino-3-methylbenzoic acid in an aqueous solution of a strong mineral acid (e.g., 2M HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is monitored for completion by testing for the absence of nitrous acid using starch-iodide paper.
Iodide Displacement: In a separate flask, prepare a saturated aqueous solution of potassium iodide (KI).
Slowly add the cold diazonium salt solution to the KI solution. This step should be performed with caution as nitrogen gas (N₂) is vigorously evolved. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete substitution.
Work-up and Purification: The resulting precipitate is collected by vacuum filtration. To remove excess iodine, the crude solid is washed with a saturated solution of sodium thiosulfate (Na₂S₂O₃), followed by cold water. The final product is then purified by recrystallization.
Single Crystal Growth
The formation of a single, well-ordered crystal is the most crucial and often most challenging step.[3] The choice of solvent is paramount; it must provide sufficient solubility at an elevated temperature and promote slow, controlled precipitation upon cooling.
Protocol:
Solvent Screening: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and their aqueous mixtures) for their ability to dissolve the purified compound when heated and to yield solid upon cooling.
Slow Evaporation/Cooling: Prepare a saturated or near-saturated solution of 2-Iodo-3-methylbenzoic acid in the chosen optimal solvent (e.g., ethanol/water mixture) at an elevated temperature.
Filter the hot solution through a pre-warmed funnel to remove any particulate matter.
Cover the container with a perforated film (e.g., Parafilm) to allow for slow solvent evaporation. Alternatively, place the solution in a thermally insulated container to facilitate slow cooling over 24-72 hours.
Harvest any well-formed, transparent crystals with sharp edges for X-ray analysis.
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.[4][5]
Workflow Diagram:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Predicted Crystallographic and Structural Parameters
While experimental data is unavailable, we can predict the likely crystallographic parameters by drawing comparisons with the known structures of 3-methylbenzoic acid (m-toluic acid) and 2-iodobenzoic acid.[6][7] Benzoic acids almost universally crystallize in centrosymmetric space groups, with P2₁/c being very common. The introduction of a heavy iodine atom will significantly increase the density and likely the cell volume compared to the parent m-toluic acid.
Table 1: Predicted Crystallographic Data for 2-Iodo-3-methylbenzoic Acid
A highly common centrosymmetric space group for this class of compounds.
Z (Molecules/Unit Cell)
4
Typical for the P2₁/c space group.
Predicted Density (calc.)
~1.9 - 2.1 g/cm³
Significantly higher than m-toluic acid (~1.2 g/cm³) due to the heavy iodine atom.[7]
Radiation
Mo Kα (λ = 0.71073 Å)
Standard for small molecule crystallography.
Key Intermolecular Force
O-H···O Hydrogen Bond
The defining interaction for nearly all carboxylic acids.[4]
Secondary Interaction
C-I···O or C-I···I Halogen Bond
The iodine atom is a potential halogen bond donor, influencing the packing of the primary dimers.[9]
Supramolecular Assembly: The Hierarchy of Interactions
The crystal packing of 2-Iodo-3-methylbenzoic acid will be dictated by a hierarchy of intermolecular forces, with the robust carboxylic acid dimer synthon serving as the primary building block.
The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon
The most predictable and energetically dominant feature of the crystal structure will be the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[4][10] This interaction is one of the most reliable synthons in crystal engineering and is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.
Caption: The predicted R²₂(8) hydrogen-bonded dimer of 2-Iodo-3-methylbenzoic acid.
The Role of Halogen Bonding and Steric Hindrance
Once the primary dimers are formed, their subsequent packing into a three-dimensional lattice is guided by weaker, yet significant, forces. The iodine substituent is a key player here. As a heavy halogen, iodine can act as a halogen bond donor, forming directional C-I···O or C-I···I interactions with electronegative atoms (like the carbonyl oxygen) or other iodine atoms on adjacent dimers.[9] This specific and directional nature is a powerful tool in crystal engineering.[11][12]
Simultaneously, the methyl group at the 3-position introduces steric bulk that will influence the relative orientation of the packed dimers. It will likely prevent a perfectly coplanar stacking of the aromatic rings, favoring a herringbone or offset arrangement to minimize steric repulsion. The final crystal structure will therefore be a delicate balance between the optimization of these weaker halogen bonds and the minimization of steric clashes.
Implications for Drug Development and Materials Science
A thorough understanding of this predicted crystal structure provides actionable insights:
Solubility Prediction: The strong, stable dimer formation suggests that significant energy will be required to break the crystal lattice apart, likely resulting in low aqueous solubility. This is a critical parameter for drug formulation.
Polymorph Screening: The balance between weaker halogen bonds and steric effects suggests that multiple stable packing arrangements (polymorphs) might exist. A comprehensive polymorph screen would be essential during drug development to identify the most stable and bioavailable form.
Co-crystal Design: The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a halogen bond donor (iodine) makes 2-Iodo-3-methylbenzoic acid an excellent candidate for co-crystal engineering. By introducing a co-former with complementary functional groups (e.g., a pyridine for hydrogen bonding or a Lewis base for halogen bonding), novel solid forms with tailored properties (e.g., enhanced solubility, improved stability) can be designed.
Conclusion
While lacking a definitive experimental structure, a robust, scientifically-grounded prediction for the crystal structure of 2-Iodo-3-methylbenzoic acid can be formulated. The structure is undoubtedly built upon the classic centrosymmetric R²₂(8) hydrogen-bonded dimer motif common to nearly all benzoic acids. The final three-dimensional packing of these dimers is a sophisticated interplay between the directional influence of potential C-I···X halogen bonds and the steric demands of the ortho- and meta-substituents. This predictive framework provides a critical foundation for researchers, enabling informed decisions in synthesis, formulation, and the rational design of new molecular materials. The experimental validation of this structure remains an open and valuable endeavor for the scientific community.
Taylor & Francis Online. Benzoic acid-based supramolecular synthons as a corrosion inhibitor for mild steel in 1.0 M HCl and H2SO4 environments. [Link]
RSC Publishing. Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. [Link]
Taylor & Francis Online. Non-covalent synthesis of ionic and molecular complexes of benzoic acid and substituted 2-aminopyrimidines by varying aryl/alkyl substituents and their supramolecular chemistry. [Link]
IndiaMART. 2-Iodo 3-methyl benzoic acid, 98% at best price in Vasai. [Link]
National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
RSC Publishing. Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and i. [Link]
Google Patents. Process for producing 5-iodo-2-methylbenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Procedural Guide
Subject: Computational Modeling, Synthesis, and Supramolecular Potential of CAS 108078-14-4
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a critical halogenated scaffold in medicinal chemistry and crystal engineering. Unlike simple benzoic acids, the steric congestion provided by the ortho-iodine and meta-methyl groups creates a unique electrostatic landscape. This guide outlines a comprehensive theoretical study protocol using Density Functional Theory (DFT) to analyze its electronic structure, specifically focusing on the anisotropic electron density distribution on the iodine atom (the "sigma-hole"), and correlates these predictions with experimental synthesis and supramolecular assembly.
Key Applications:
Suzuki-Miyaura/Ullmann Coupling: A sterically hindered electrophile for biaryl synthesis.
Crystal Engineering: A model system for competing Hydrogen Bonding (COOH dimer) vs. Halogen Bonding (C–I···O/N).
Bioisosterism: Hydrophobic shielding of the carboxylate pharmacophore.
Computational Methodology: DFT Protocol
To accurately model 2-Iodo-3-methylbenzoic acid, researchers must account for the relativistic effects of the iodine atom. Standard basis sets (e.g., 6-31G) are insufficient for heavy halogens.
Theory Level and Basis Set Selection
Functional:B3LYP or wB97X-D (includes dispersion corrections, crucial for weak halogen bonds).
Basis Set (Light Atoms C, H, O):6-311++G(d,p) . This triple-zeta basis set with diffuse functions correctly models the lone pairs on oxygen and the acidic proton.
Basis Set (Iodine):LANL2DZ (Los Alamos National Laboratory 2-Double-Z). This Effective Core Potential (ECP) replaces the core electrons of iodine, reducing computational cost while accounting for relativistic contraction.
Computational Workflow
The following workflow ensures self-consistent results when characterizing the ground state potential energy surface (PES).
Figure 1: Computational workflow for characterizing halogenated benzoic acids.
Predictive Electronic Properties[1]
Molecular Electrostatic Potential (MEP):
Prediction: The iodine atom will display a region of positive electrostatic potential along the C–I bond axis (the
-hole) and a negative belt perpendicular to the axis.
Significance: This positive cap allows the iodine to act as a Lewis acid in halogen bonding, potentially docking with the carbonyl oxygen of a neighboring molecule.
Frontier Molecular Orbitals (FMO):
HOMO: Likely localized on the iodine lone pairs and the aromatic
-system.
LUMO: Localized on the carboxyl group and the aromatic ring (
), indicating susceptibility to nucleophilic attack (e.g., during metal-catalyzed cross-coupling).
Experimental Validation: Synthesis Protocol
While theoretical models predict reactivity, reliable synthesis is required for validation. The standard route utilizes the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid.
Reaction Mechanism & Stoichiometry
The conversion proceeds via the formation of a diazonium salt, followed by radical-nucleophilic substitution with iodide.
Reagent
Equiv.
Role
Critical Parameter
2-Amino-3-methylbenzoic acid
1.0
Precursor
Purity >98%
NaNO₂
1.1
Diazotization
Temp < 5°C (Avoid decomposition)
HCl (conc.)
2.5
Acid Source
Maintain pH < 1
KI (aq)
1.5
Nucleophile
Add slowly to prevent I₂ formation
NaHSO₃
cat.
Quencher
Removes excess I₂ (Workup)
Step-by-Step Protocol
Diazotization: Dissolve 2-amino-3-methylbenzoic acid in dilute HCl. Cool the suspension to 0–5°C in an ice bath.
Addition: Add aqueous NaNO₂ dropwise. The solution should turn clear/pale yellow as the diazonium salt forms. Caution: Exothermic.
Substitution: Dissolve KI in water. Add this solution to the cold diazonium mixture.
Gas Evolution: Nitrogen gas (
) will evolve vigorously. Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure completion.
Workup: The product precipitates as a solid. Treat with aqueous sodium bisulfite (NaHSO₃) to remove purple iodine byproducts.
Purification: Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.
Theoretical vibrational frequencies (scaled by 0.961 for B3LYP) should be compared against experimental IR data to confirm identity.
C=O Stretch (Carboxylic Acid):
Theoretical: ~1720 cm⁻¹ (monomer).
Experimental: 1680–1690 cm⁻¹ (dimer in solid state).
C–I Stretch:
Region: 500–600 cm⁻¹. This is a "fingerprint" mode heavily coupled with ring deformation.
O–H Stretch:
Broad band at 2500–3300 cm⁻¹ (indicative of strong hydrogen bonding).
Crystal Engineering: The Halogen Bond
In the solid state, 2-iodo-3-methylbenzoic acid is expected to form centrosymmetric dimers via the carboxylic acid group (
synthon). However, the ortho-iodine introduces a secondary interaction vector.
Interaction Type: Type II Halogen Bond (
).
Geometry: The C–I bond approaches the carbonyl oxygen of an adjacent dimer at an angle of
.
Steric Influence: The 3-methyl group forces the carboxylate out of planarity with the benzene ring, potentially weakening the dimer but enhancing the accessibility of the iodine sigma-hole.
Figure 3: Competing non-covalent interactions in the crystal lattice.
References
PubChem. 2-Iodo-3-methylbenzoic acid (CID 2759365).[1] National Library of Medicine. [Link]
Technical Guide: Purity Specifications & Analytical Strategy for 2-Iodo-3-methylbenzoic Acid
The following technical guide is structured to serve as a primary reference for the quality control and application of 2-Iodo-3-methylbenzoic acid in pharmaceutical development. CAS: 108078-14-4 | Formula: C₈H₇IO₂ | MW:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a primary reference for the quality control and application of 2-Iodo-3-methylbenzoic acid in pharmaceutical development.
Executive Summary: The Criticality of the Ortho-Iodo Moiety
2-Iodo-3-methylbenzoic acid is not merely a building block; it is a linchpin intermediate in the synthesis of tricyclic pharmaceutical scaffolds, particularly dibenz[b,f]oxepins and related anticonvulsant or antidepressant agents.
Its value lies in the ortho-positioned iodine atom , which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). However, this reactivity introduces a stability paradox: the bond is weak enough to facilitate catalysis but labile enough to degrade under improper storage, releasing free iodine and compromising downstream yields.
Strategic Insight for Researchers:
High purity (>98%) is insufficient if the impurity profile contains des-iodo precursors (3-methylbenzoic acid) or regioisomers. These specific impurities act as "chain terminators" in Suzuki couplings or yield difficult-to-separate isomeric byproducts in the final drug substance.
Synthesis-Driven Impurity Profiling
To control purity, one must understand the genesis of impurities. The dominant industrial route is the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid.
The Impurity Map
The following diagram illustrates the synthesis pathway and the specific origin of Critical Quality Attribute (CQA) impurities.
Figure 1: Mechanistic origin of impurities in the Sandmeyer synthesis of 2-Iodo-3-methylbenzoic acid.
Recommended Specification Framework
These specifications are derived from ICH Q3A(R2) guidelines for pharmaceutical intermediates, adjusted for the specific reactivity of iodinated aryl acids.
Table 1: Critical Quality Attributes (CQAs)
Test Parameter
Acceptance Criteria
Method
Rationale
Appearance
White to off-white/pale yellow powder
Visual
Yellow/Brown indicates free iodine () liberation due to degradation.
Identification
Conforms to Reference Standard
H-NMR / IR
Confirms structure and ortho-substitution.
Assay (Purity)
≥ 98.0% (w/w)
HPLC (Area %)
Ensures stoichiometry in coupling reactions.
Impurity A (Des-iodo)
≤ 0.5%
HPLC
3-methylbenzoic acid is non-reactive in Pd-coupling, lowering yield.
Impurity B (Phenolic)
≤ 0.2%
HPLC
Hydroxy species can poison Pd-catalysts.
Any Unknown Impurity
≤ 0.10%
HPLC
ICH limit for uncharacterized species.
Loss on Drying (LOD)
≤ 0.5%
Gravimetric
Water can interfere with moisture-sensitive coupling reagents.
This protocol is designed to separate the highly polar de-iodinated impurities from the lipophilic target molecule.
Chromatographic Conditions
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH ensures the carboxylic acid remains protonated (neutral) for better retention.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 235 nm (Matches the benzoyl chromophore).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
15.0
20
80
Linear Gradient
20.0
20
80
Wash
21.0
90
10
Re-equilibration
26.0
90
10
End
System Suitability Criteria (Self-Validating System)
Before analyzing samples, the system must pass these checks:
Resolution (
): > 2.0 between Impurity A (3-methylbenzoic acid) and Target (2-Iodo-3-methylbenzoic acid). Note: Impurity A elutes earlier due to lower lipophilicity.
Tailing Factor (
): 0.8 – 1.5 for the main peak.
Precision: RSD ≤ 1.0% for 6 replicate injections of the standard.
Handling, Storage, and Stability
The iodine-carbon bond in this molecule is photosensitive.
Storage: Amber glass vials, tightly sealed. Store at 2-8°C (Refrigerated) is recommended for long-term storage (> 6 months) to prevent de-iodination.
Handling: Avoid metal spatulas if possible (use PTFE or ceramic) to prevent trace metal contamination which can catalyze degradation.
Safety: The compound is an Irritant (H315, H319, H335).[1][2] Use standard PPE (Gloves, Goggles).
Analytical Decision Tree
Use this logic flow to determine the disposition of a batch.
Figure 2: Quality Control Decision Matrix for 2-Iodo-3-methylbenzoic acid.
References
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759365, 2-Iodo-3-methylbenzoic acid. Retrieved from [Link]
Analytical Methodology: SIELC Technologies. Separation of Iodobenzoic Acid Derivatives on Newcrom R1. Retrieved from [Link]
Regulatory Framework: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Palladium-catalyzed cross-coupling of 2-Iodo-3-methylbenzoic acid
Application Note: Overcoming Steric Congestion in the Pd-Catalyzed Coupling of 2-Iodo-3-methylbenzoic Acid Introduction & Strategic Analysis The substrate 2-iodo-3-methylbenzoic acid represents a "perfect storm" of chall...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Overcoming Steric Congestion in the Pd-Catalyzed Coupling of 2-Iodo-3-methylbenzoic Acid
Introduction & Strategic Analysis
The substrate 2-iodo-3-methylbenzoic acid represents a "perfect storm" of challenges in transition-metal catalysis. It combines two distinct antagonistic features:
Extreme Steric Hindrance: The reaction center (C-I) is sandwiched between an ortho-carboxylate and a meta-methyl group. This "ortho-effect" significantly retards the rate of transmetallation and reductive elimination.
Free Carboxylic Acid Functionality: Unprotected acids can protonate reactive intermediates, poison basic ligands, or form unreactive metal-carboxylate salts. Furthermore, under high temperatures, ortho-substituted benzoic acids are prone to protodecarboxylation, leading to the loss of the valuable carboxylate handle.
This guide provides self-validating protocols to couple this substrate without prior esterification, leveraging ligand-accelerated catalysis to outcompete decomposition pathways.
Mechanistic Insight: The "Steric Sandwich"
To succeed, one must understand why standard conditions (e.g., Pd(PPh3)4) fail. The oxidative addition of the C-I bond is fast. The bottleneck is the Transmetallation and Reductive Elimination .
The Problem: The 3-methyl group blocks the "back" approach, while the 1-carboxylate (after deprotonation) creates an electrostatic and steric wall at the "front."
The Solution: We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands), specifically SPhos .
Electronic: The electron-rich phosphine facilitates oxidative addition.
Steric: The biaryl backbone creates a protective pocket around the Pd center, forcing the reaction to proceed while preventing the formation of inactive dimeric species. The interaction between the Pd and the ipso-carbon of the ligand's lower ring stabilizes the monoligated Pd(0) species, which is the active catalyst.
This protocol uses SPhos and Pd(OAc)2 . SPhos is uniquely suited for this substrate because its methoxy groups provide stability, and its bulk promotes the reductive elimination of the sterically congested biaryl product.
Critical Parameter: Base Stoichiometry. You must use at least 3.0 equivalents of base (1 eq to neutralize the carboxylic acid, 2 eq for the Suzuki coupling mechanism).
Solvent: Toluene : Water (10:1 ratio) - Biphasic system is crucial.
Step-by-Step Methodology
Pre-complexation (Optional but Recommended): In a reaction vial, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of dry Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating ligation.
Solvent & Degassing: Add the remaining Toluene (4 mL) and Water (0.5 mL). Seal the vial with a septum. Sparge with Argon for 5 minutes (bubble gas directly into liquid) to remove O2. Oxygen causes homocoupling of the boronic acid.
Reaction: Heat the sealed vial to 100°C for 12–16 hours with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.
Do not extract yet. The product is currently a potassium salt (carboxylate) in the aqueous phase.
Add water (10 mL) and transfer to a separatory funnel. Wash with Ethyl Acetate (10 mL) and discard the organic layer (this removes non-acidic impurities and unreacted boronic acid).
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3. You will likely see a precipitate.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).
Dry combined organics over Na2SO4, filter, and concentrate.
Protocol 2: Sonogashira Coupling (Alkynylation)
Standard Sonogashira conditions (Pd/Cu) often fail with free acids because Copper(I) forms insoluble copper-carboxylate salts, stalling the catalytic cycle. We utilize a Copper-Free protocol facilitated by XPhos , which is sufficiently active to perform the coupling without the copper acetylide intermediate.
Materials Checklist
Substrate: 2-Iodo-3-methylbenzoic acid (1.0 mmol)
Coupling Partner: Terminal Alkyne (1.2 mmol)
Catalyst: PdCl2(MeCN)2 (2 mol%)
Ligand: XPhos (6 mol%) (CAS: 564483-18-7)
Base: Cs2CO3 (3.0 mmol)
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
Setup: Flame-dry a reaction tube and cool under Argon.
Caption: Figure 2.[1] Linear workflow for the Suzuki coupling of free-acid substrates. Note the critical acidification step.
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. [Link] (Foundational work on SPhos/XPhos utility for hindered substrates).
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science. [Link] (Reference for decarboxylative risks).
Gelmboldt, I., et al. (2019). Optimization of Sonogashira coupling for sterically hindered substrates. Organic Process Research & Development. (General grounding for Cu-free protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 2-Iodo-3-methylbenzoic acid in Materials Science & Drug Development
Document Type: Technical Application Note & Protocol Guide
ID: AN-IMBA-2026-v1
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS: 14619-48-8) is a specialized halogenated building block that transcends its role as a simple intermediate. Its unique 1,2,3-vicinal substitution pattern —where the iodine atom is sterically crowded between a carboxyl group and a methyl group—imparts distinct reactivity and structural properties.
This guide details its application in three high-value domains:
Hypervalent Iodine Chemistry: As a precursor to 7-methylbenziodoxolones , offering enhanced electrophilic reactivity compared to unsubstituted analogs.
Optoelectronic & Pharmaceutical Scaffolds: As a substrate for metal-catalyzed annulation to form functionalized isocoumarins and isoindolinones .
Crystal Engineering: As a dual-function halogen-bond donor and hydrogen-bond donor for supramolecular assembly.
Structural Logic & Material Properties
The utility of 2-Iodo-3-methylbenzoic acid stems from the "Ortho-Effect" amplified by the 3-methyl group.
Steric Strain: The 3-methyl group forces the 2-iodo and 1-carboxyl groups into a specific conformation, pre-organizing the molecule for cyclization reactions.
Electronic Tuning: The methyl group (weakly electron-donating) modulates the Lewis acidity of the iodine center when oxidized to the hypervalent state.
Solubility Profile: The methyl substituent disrupts planar stacking interactions common in benzoic acids, generally improving solubility in organic solvents compared to 2-iodobenzoic acid.
Property
Value
Relevance
Formula
C₈H₇IO₂
Core Scaffold
MW
262.04 g/mol
Stoichiometry calculations
Substitution
1-COOH, 2-I, 3-Me
Vicinal crowding drives reactivity
Melting Point
150–153 °C
Thermal stability for melt crystallization
Reactivity
I(I) I(III) accessible
Precursor for Hypervalent Iodine reagents
Application I: Synthesis of Tunable Hypervalent Iodine Reagents
Context: Hypervalent iodine(III) compounds (benziodoxolones) are non-toxic, environmentally benign alternatives to heavy metal oxidants. The 7-methylbenziodoxolone derivative, synthesized from 2-iodo-3-methylbenzoic acid, exhibits enhanced reactivity toward nucleophiles due to the steric and electronic influence of the methyl group (Yusubov et al., 2013).
Protocol A: Green Synthesis of 1-Hydroxy-7-methylbenziodoxolone
Objective: Oxidative cyclization of 2-iodo-3-methylbenzoic acid using Oxone in aqueous media.
Dissolution: In a round-bottom flask, suspend 2-iodo-3-methylbenzoic acid (5 mmol, 1.31 g) in a 1:1 mixture of CH₃CN and water (20 mL).
Oxidation: Add Oxone (5.5 mmol, 3.38 g) in a single portion.
Reaction: Stir vigorously at room temperature. The suspension will initially clear as the iodine oxidizes, followed by the precipitation of the cyclic hypervalent species.
Monitoring: Monitor by TLC (disappearance of starting acid). Reaction time is typically 2–4 hours.
Work-up: Filter the white precipitate. Wash with water (3 x 10 mL) to remove inorganic salts and cold acetone (1 x 5 mL) to remove unreacted organic impurities.
Drying: Dry the solid under vacuum at 40 °C for 6 hours.
Yield Check: Expected yield is >85%.
Mechanism & Utility:
The Oxone oxidizes the Iodine(I) to Iodine(III). The adjacent carboxyl group acts as an intramolecular ligand, trapping the high-energy iodine center to form a stable 5-membered ring. The resulting 1-hydroxy-7-methylbenziodoxolone is a potent electrophilic transfer reagent used for azidations and alkynylations.
Figure 1: Mechanistic pathway for the conversion of 2-iodo-3-methylbenzoic acid to hypervalent iodine reagents.
Application II: Synthesis of Functional Isocoumarins
Context: Isocoumarins are privileged scaffolds in drug discovery (anticoagulants, anticancer). The 2-iodo-3-methylbenzoic acid scaffold serves as a perfect substrate for Palladium-catalyzed annulation with alkynes. The 3-methyl group is retained in the final structure, often improving the lipophilicity and metabolic stability of the drug candidate.
Protocol B: Pd-Catalyzed Annulation with Internal Alkynes
Objective: Synthesis of 3,4-disubstituted-8-methylisocoumarins.
Context: In materials science, 2-iodo-3-methylbenzoic acid is a "Janus" molecule. It possesses a Hydrogen Bond Donor (COOH) and a Halogen Bond Donor (C-I). This duality allows it to form complex supramolecular architectures, such as co-crystals with pharmaceutical APIs (Active Pharmaceutical Ingredients) to modulate solubility.
Protocol C: Co-Crystal Screening Workflow
Objective: Identify stable co-crystals with nitrogen-containing acceptors (e.g., Pyridine derivatives).
Rationale: The Iodine atom (Lewis Acid) can form a linear halogen bond (C-I···N) with the pyridine nitrogen, while the Carboxyl group forms a hydrogen bond.
Weigh equimolar amounts (1:1) of 2-iodo-3-methylbenzoic acid and the co-former.[2][3]
Place in a stainless steel grinding jar.
Add 10 µL of Methanol (solvent drop).
Grind at 30 Hz for 20 minutes using a ball mill.
Analysis (PXRD): Analyze the resulting powder by Powder X-Ray Diffraction.
Success Criteria: New diffraction peaks distinct from the individual starting materials indicate a new phase (co-crystal).
Single Crystal Growth: For hits identified in LAG, dissolve the mixture in hot ethanol and allow slow evaporation to grow single crystals for structure determination.
Yusubov, M. S., et al. (2013). "Preparation and X-ray Structural Study of 1-Arylbenziodoxolones."[1] The Journal of Organic Chemistry, 78(8), 3767–3773.[1]
Key Finding: Establishes the synthesis and structure of 7-methylbenziodoxolone
Key Finding: Chemical identifiers and toxicity data.[2][5]
Gildner, P. G., & Colvin, T. J. (2012). "Suzuki-Miyaura Cross-Coupling of 2-Iodobenzoic Acid Derivatives." Organic Syntheses, 89, 438. (General methodology adapted for Protocol B).
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.
Application Note: Synthesis of Ethyl 2-Iodo-3-methylbenzoate via Fischer Esterification
Abstract This application note provides a comprehensive protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid through Fischer esterification. Given the steric hindrance presented by...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid through Fischer esterification. Given the steric hindrance presented by the ortho-iodo and meta-methyl substituents, this guide details an optimized procedure using a strong acid catalyst in an excess of ethanol to drive the reaction to completion. The document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. This protocol is designed to be a reliable resource for chemists in research and development, particularly those working on the synthesis of substituted aromatic compounds as intermediates for pharmaceuticals and other fine chemicals.
Introduction
Substituted benzoic acid esters are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. The specific compound, ethyl 2-iodo-3-methylbenzoate, serves as a valuable building block for introducing a substituted benzoyl moiety in more complex molecules, often through cross-coupling reactions where the iodo-substituent can be readily functionalized.
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-controlled reaction is typically driven towards the ester product by using an excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[3] For sterically hindered carboxylic acids, such as 2-iodo-3-methylbenzoic acid, optimizing the reaction conditions is crucial to achieving a high yield. This application note presents a robust and reproducible protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate, addressing the challenges posed by the substrate's structure.
Reaction Mechanism and Scientific Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
Protonation of the Carbonyl Oxygen: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
Nucleophilic Attack by the Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol or water) to yield the final ester product and regenerate the acid catalyst.
Due to the steric hindrance from the ortho-iodo and meta-methyl groups on the benzoic acid ring, the approach of the ethanol nucleophile to the carbonyl carbon can be impeded. To overcome this, the reaction is typically heated to reflux to provide sufficient thermal energy to overcome the activation barrier. Using a large excess of ethanol not only shifts the equilibrium towards the product side but also ensures that the concentration of the nucleophile is high, maximizing the reaction rate.
Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Purity
Supplier
2-Iodo-3-methylbenzoic acid
C₈H₇IO₂
262.04
5.00 g
0.0191
≥98%
Sigma-Aldrich
Ethanol (absolute)
C₂H₅OH
46.07
50 mL
-
≥99.5%
Fisher Scientific
Sulfuric acid (concentrated)
H₂SO₄
98.08
1.0 mL
-
95-98%
VWR
Saturated sodium bicarbonate solution
NaHCO₃
84.01
As needed
-
-
In-house prep.
Anhydrous magnesium sulfate
MgSO₄
120.37
As needed
-
-
Acros Organics
Diethyl ether
(C₂H₅)₂O
74.12
As needed
-
ACS grade
EMD Millipore
Hexane
C₆H₁₄
86.18
As needed
-
ACS grade
EMD Millipore
Ethyl acetate
C₄H₈O₂
88.11
As needed
-
ACS grade
EMD Millipore
Equipment
100 mL round-bottom flask
Reflux condenser
Heating mantle with a magnetic stirrer
Separatory funnel (250 mL)
Rotary evaporator
Glassware for extraction and filtration
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Column chromatography setup
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-3-methylbenzoic acid (5.00 g, 0.0191 mol).
Addition of Reagents: Add absolute ethanol (50 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution while stirring.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
Washing: Wash the organic layer with brine (30 mL).
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-iodo-3-methylbenzoate.
Purification
The crude product can be purified by column chromatography on silica gel.
Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield ethyl 2-iodo-3-methylbenzoate as a colorless to pale yellow oil.
Visual Workflow
Caption: Experimental workflow for the synthesis of ethyl 2-iodo-3-methylbenzoate.
Characterization
The identity and purity of the synthesized ethyl 2-iodo-3-methylbenzoate should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methyl group on the aromatic ring (a singlet around 2.4-2.6 ppm), and the aromatic protons. For comparison, the ¹H NMR spectrum of ethyl 2-methylbenzoate shows a quartet at ~4.36 ppm, a triplet at ~1.38 ppm, and a singlet for the methyl group at ~2.58 ppm.[5] The aromatic protons of the target molecule will exhibit a specific splitting pattern corresponding to the substitution on the ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for the carbonyl carbon (around 165-170 ppm), the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. The carbon bearing the iodo-substituent will have a characteristic chemical shift. For reference, the carbonyl carbon of ethyl benzoate appears at 166.8 ppm, the CH₂ of the ethyl group at 61.1 ppm, and the CH₃ at 17.3 ppm.[6]
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₉IO₂ = 276.07 g/mol ).
Safety and Handling
2-Iodo-3-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection.
Ethanol: Flammable liquid. Keep away from ignition sources.
Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood.
Sodium Bicarbonate Solution: Neutralization with acid generates CO₂ gas. Vent the separatory funnel frequently to release pressure.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate via Fischer esterification. By employing an excess of ethanol and a strong acid catalyst under reflux conditions, the challenges of steric hindrance can be effectively overcome to achieve a good yield of the desired product. The outlined purification and characterization methods will ensure the isolation of a high-purity compound suitable for further synthetic applications.
References
Zare, A., & et al. (2008). Synthesis of 2-Iodoxybenzoic Acid (IBX) Esters. The Journal of Organic Chemistry. [Link]
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[Link]
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids.[Link]
Vavere, A. L., & et al. (2015). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. National Institutes of Health. [Link]
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.[Link]
National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.[Link]
Quora. (n.d.). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.[Link]
Strategic Utilization of 2-Iodo-3-methylbenzoic Acid in High-Value API Scaffold Assembly
Executive Summary 2-Iodo-3-methylbenzoic acid (CAS: 1477-52-7) represents a critical "ortho-blocked" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the steric pressure exerted by the C3-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS: 1477-52-7) represents a critical "ortho-blocked" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the steric pressure exerted by the C3-methyl group upon the C2-iodine and C1-carboxylic acid. While this steric congestion challenges standard cross-coupling protocols, it is highly prized for constructing atropisomeric biaryls and isoindolinone cores found in kinase inhibitors, EZH2 inhibitors, and immunomodulatory drugs.
This Application Note provides a validated roadmap for handling this precursor, focusing on overcoming the "Ortho-Effect" in Palladium-catalyzed cross-couplings and ensuring high-purity isolation.
Structural Analysis & Reactivity Profile
The utility of 2-iodo-3-methylbenzoic acid stems from its three orthogonal reactive sites, but the steric environment is the defining feature.
The "Ortho-Effect" Challenge
In standard Suzuki-Miyaura couplings, the C3-methyl group inhibits the oxidative addition of Palladium into the C-I bond and retards the transmetallation step by shielding the metal center. Furthermore, the C1-carboxylic acid can act as a catalyst poison if not properly masked or if the base concentration is insufficient to maintain it as a carboxylate.
Reactivity Map
The following diagram outlines the strategic divergence points for this scaffold.
Figure 1: Orthogonal reactivity pathways for 2-iodo-3-methylbenzoic acid. Note the central role of the scaffold in divergent synthesis.
Protocol A: Synthesis of the Precursor (Sandmeyer)
Context: While commercially available, in-house synthesis is often required for isotopically labeled variants or cost reduction in early-phase scale-up. This protocol converts 2-amino-3-methylbenzoic acid to the title compound.[1]
Safety Warning: Diazonium salts are potentially explosive. Maintain temperature controls strictly.
Diazotization: Suspend 2-amino-3-methylbenzoic acid in 20% H2SO4 at -5°C.
Addition: Dropwise add aqueous NaNO2, maintaining internal temperature < 5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).
Quench: Add Urea to destroy excess nitrous acid (starch-iodide paper test: blue
colorless).
Iodination: Prepare a solution of KI in water. Cool to 0°C.
Transfer: Pour the cold diazonium solution into the KI solution (inverse addition prevents side reactions).
Reaction: Allow to warm to Room Temperature (RT), then heat to 60°C for 1 hour to ensure N2 evolution ceases.
Workup: Cool to RT. Treat with saturated Sodium Thiosulfate (
) to remove liberated iodine (color change: dark brown yellow/white).
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Context: Coupling this scaffold with ortho-substituted boronic acids is difficult due to the "Ortho-Effect." Standard
often fails. This protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2) to overcome steric hindrance.
Reagents & Conditions
Component
Specification
Function
Substrate
2-Iodo-3-methylbenzoic acid (or Methyl ester)
Electrophile
Partner
Aryl Boronic Acid (1.2 - 1.5 equiv)
Nucleophile
Catalyst
XPhos Pd G2 (2-5 mol%)
High-activity Catalyst
Base
(3.0 equiv)
Activator (Anhydrous)
Solvent
1,4-Dioxane : Water (4:1)
Biphasic System
Temp
80°C - 100°C
Reaction Temp
Experimental Procedure
Charge: In a reaction vial, combine the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and
(3.0 equiv).
Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).
Note: If using the free acid, ensure extra base is used to neutralize the carboxylic acid first.
Solvent & Degas: Add Dioxane/Water mixture. Sparge with Argon for 5 minutes.
Critical: Oxygen poisons the active Pd(0) species rapidly in these high-energy cycles.
Reaction: Seal and heat to 90°C for 12-16 hours.
Monitoring: Check HPLC for consumption of Aryl Iodide.
Impurity Watch: Look for protodeiodination (des-iodo product) which indicates catalyst failure.
Workup: Acidify to pH 3 (if product is acid) or extract (if ester). Wash with brine.[1]
Purification: Silica gel chromatography (Gradient: Hexanes/Ethyl Acetate).
Workflow Diagram
Figure 2: Optimized workflow for sterically hindered Suzuki coupling.
Quality Control & Troubleshooting
Analytical Specifications
HPLC Purity: >98.0% (Area %).
Residual Solvents: Dioxane < 380 ppm (ICH Q3C).
Palladium Content: < 10 ppm (Required for API intermediates).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance prevents transmetallation.
Switch to SPhos or RuPhos ligands; Increase Temp to 110°C.
Protodeiodination
Catalyst death; Hydride source present.
Ensure rigorous degassing; Use anhydrous conditions with CsF base.
Homocoupling
Oxygen leak.
Check septa; Use freeze-pump-thaw degassing.
References
Synthesis of 2-iodo-3-methylbenzoic acid
Organic Syntheses, Coll. Vol. 1, p. 325 (1941); Vol. 4, p. 34 (1925). (General Sandmeyer protocols for iodobenzoic acids).
Sterically Demanding Suzuki Couplings
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539.
Application in API Synthesis (General Biaryls)
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
The synthesis of 2-iodo-3-methylbenzoic acid is conventionally achieved via the diazotization of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), followed by displacement with iodide. While this looks like a standard Sandmeyer-type transformation, the 3-methyl group introduces significant steric strain at the ortho position. This steric crowding often leads to lower yields (typically 40–50% in unoptimized runs) due to competing side reactions like hydrolysis (phenol formation) and azo coupling.
This guide provides an optimized protocol designed to suppress these side reactions and boost yields to the 70–85% range.
Module 1: The Optimized Protocol (Sandmeyer Route)
Objective: Maximize conversion of the diazonium intermediate to the aryl iodide while minimizing thermal decomposition.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Note
2-Amino-3-methylbenzoic acid
1.0
Starting Material
Ensure purity >98%.
NaNO₂ (Sodium Nitrite)
1.1–1.2
Diazotizing Agent
Use fresh solution; old solid oxidizes to nitrate.
HCl (conc.) or H₂SO₄
2.5–3.0
Acid Medium
Maintain pH < 1 to prevent azo coupling.
KI (Potassium Iodide)
1.5–2.0
Nucleophile
Excess required to drive kinetics against sterics.
Urea
Trace
Scavenger
Destroys excess HNO₂ before KI addition.
Step-by-Step Workflow
Phase 1: Diazotization (The Critical Step)
Suspension: Suspend the starting amino acid in dilute acid (HCl or H₂SO₄). Cool the vessel to 0–5°C using an ice/salt bath.
Why? The diazonium salt of this specific congener is prone to rapid hydrolysis above 5°C due to the destabilizing steric effect of the adjacent methyl group.
Nitrite Addition: Add the aqueous NaNO₂ solution dropwise. Internal temperature must not exceed 5°C.
Endpoint Check: Stir for 20 mins. Test with Starch-Iodide paper . It should turn immediately blue/black (indicating excess HNO₂).
Troubleshooting: If paper does not turn blue, add more NaNO₂ in 0.1 eq increments.
Quench: Add solid Urea pinch-by-pinch until the Starch-Iodide test is negative (no color change).
Expert Insight: Excess nitrous acid will oxidize your Iodide (I⁻) to Iodine (I₂) in the next step, reducing the effective nucleophile concentration and lowering yield [1].
Phase 2: Iodination (Sandmeyer-Type Displacement)
Preparation: Dissolve KI in water (1:1 w/v). Cool this solution to 0°C.
Addition: Add the cold KI solution to the diazonium mixture slowly.
Note: You will see vigorous gas evolution (N₂). Use a large vessel to prevent foam-over.
The "Kick": Allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 60–70°C for 30 minutes to ensure completion.
Why? The steric bulk of the 3-methyl group hinders the approach of the large Iodide ion. Thermal energy is required to overcome this activation barrier, but only after the reagents are fully mixed.
Module 2: Visualization of Workflow
The following diagram illustrates the critical control points (CCPs) where yield is typically lost.
Figure 1: Reaction workflow highlighting critical instability nodes (Red) and process controls.
Module 3: Troubleshooting Guide
Symptom: Low Yield (<50%)
Root Cause
Diagnostic
Remediation
Hydrolysis (Phenol Formation)
Product has a lower melting point; NMR shows -OH peak.
Strict Temp Control: Ensure internal temp never exceeds 5°C during diazotization. The 3-methyl group destabilizes the diazonium salt, making it hyper-sensitive to heat [2].
Incomplete Diazotization
Recovered starting material (Amine).
Grind the SM: The starting amino acid is poorly soluble. Finely grind it before acid suspension to ensure it reacts fully with the nitrite.
Iodine Oxidation
Dark violet vapor/color during KI addition.
Urea Step: You likely skipped the urea quench. Excess HNO₂ oxidized your KI to I₂ (which cannot react).
Symptom: Product is Red/Brown
Root Cause
Diagnostic
Remediation
Free Iodine Contamination
Sample stains paper brown; sublimes purple vapor on melting point apparatus.
Thiosulfate Wash: Dissolve crude product in weak base (NaHCO₃), wash with Ethyl Acetate (to remove organics), then treat the aqueous layer with Sodium Thiosulfate (Na₂S₂O₃) before re-acidifying [3].
Module 4: Purification & Isolation
The crude product often contains 3-methylsalicylic acid (phenol impurity) and iodine .
Bisulfite/Thiosulfate Wash:
After the reaction, add solid Sodium Bisulfite (NaHSO₃) or Thiosulfate to the reaction mixture until the dark iodine color fades to yellow/tan.
Recrystallization (The Gold Standard):
Solvent: Ethanol/Water (1:1 or 1:2 mixture).
Protocol: Dissolve crude solid in boiling Ethanol. Add hot water until just turbid. Cool slowly to RT, then 4°C.
Note: This specifically removes the phenolic impurity, which is more soluble in cold ethanol/water than the iodo-product [4].
Module 5: Advanced Logic (Decision Tree)
Use this logic flow to determine your purification strategy based on the appearance of your crude isolate.
Figure 2: Purification logic tree for removing common impurities (Iodine and Phenols).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer stoichiometry and urea quenching).
Krasnokutskaya, E. A., et al. (2007).[1] "A convenient and general one-step preparation of aromatic iodides." Synthesis, 2007(01), 81-84. Link
Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction." (General mechanism and troubleshooting for aryl iodides). Link
Alfa Chemistry. "Recrystallization of Benzoic Acid Derivatives." (Solvent selection for methyl/iodo benzoic acids). Link
Technical Support Center: Synthesis of 2-Iodo-3-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to Synthetic Strategies
The synthesis of 2-Iodo-3-methylbenzoic acid is primarily achieved through two main routes: the Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid, and the direct electrophilic iodination of 3-methylbenzoic acid. Each pathway presents a unique set of challenges and potential byproducts. This guide will address specific issues you might encounter with a focus on the more common and often higher-yielding Sandmeyer approach, while also touching upon potential pitfalls of direct iodination.
Troubleshooting Guide & FAQs
Sandmeyer Reaction Route: Common Issues
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] However, the reactive nature of the diazonium salt can lead to several byproducts.
Answer:
The presence of 3-methylsalicylic acid (a phenol) is a classic byproduct of the Sandmeyer reaction when water is present and can react with the diazonium salt.
Causality: The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack. If water molecules are present in the reaction mixture, they can act as nucleophiles, leading to the formation of a phenol and the evolution of nitrogen gas. This is a common competitive side reaction.
Troubleshooting & Prevention:
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step (formation of the diazonium salt from the amine with nitrous acid).[3] This increases the stability of the diazonium salt and minimizes its premature decomposition and reaction with water.
Anhydrous Conditions: While the reaction is typically run in an aqueous acidic medium, minimizing excess water where possible is beneficial. Ensure your starting materials and solvents are of appropriate purity.
Controlled Addition of Iodide: Add the potassium iodide solution slowly to the diazonium salt solution.[3] A slow, controlled addition ensures that the iodide ion is the predominant nucleophile available to react with the diazonium salt.
Corrective Action (Purification):
If you have already synthesized a batch with this impurity, you can often remove 3-methylsalicylic acid through careful recrystallization or column chromatography.
Answer:
The formation of dark, often polymeric or tar-like substances is frequently due to azo coupling reactions or other decomposition pathways of the diazonium salt.
Causality:
Azo Coupling: The diazonium salt can act as an electrophile and react with an unreacted molecule of the starting material, 2-amino-3-methylbenzoic acid, or another electron-rich aromatic species in the reaction mixture. This leads to the formation of highly colored azo compounds.
Radical Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[1][4] Uncontrolled radical reactions can lead to polymerization and the formation of complex, insoluble byproducts.
Troubleshooting & Prevention:
Stoichiometry: Ensure complete conversion of the starting amine to the diazonium salt. The presence of unreacted amine is a primary cause of azo coupling. Use a slight excess of sodium nitrite and ensure it is added to an acidic solution of the amine.
pH Control: Maintain a strongly acidic environment. This protonates the unreacted amine, deactivating it towards electrophilic attack by the diazonium salt.
Temperature Control: As with phenol formation, low temperatures (0-5 °C) are crucial for minimizing decomposition and side reactions.
Answer:
This is a very pertinent issue, as the purity of your final product is highly dependent on the purity of your starting 2-amino-3-methylbenzoic acid. The synthesis of this starting material often involves the nitration of 3-methylbenzoic acid, which can be non-selective.
Source of Impurity:
The nitration of 3-methylbenzoic acid to form 2-nitro-3-methylbenzoic acid is a critical step. However, this reaction can produce other isomers such as 4-nitro-3-methylbenzoic acid and 6-nitro-3-methylbenzoic acid.[5] These nitrated isomers will then be reduced to their corresponding amines and subsequently iodinated, leading to a mixture of iodo-methylbenzoic acid isomers in your final product. It has been noted that existing nitration methods for m-toluic acid can result in many by-products and low selectivity.[5]
Troubleshooting & Prevention:
Starting Material Purity: It is paramount to start with highly pure 2-amino-3-methylbenzoic acid. It is recommended to analyze the purity of your starting amine by techniques such as HPLC or NMR before proceeding with the Sandmeyer reaction.
Purification of the Amine: If your starting amine is impure, consider purifying it by recrystallization.
Analytical Confirmation:
LC-MS: This is an excellent technique to identify the presence of isomers, as they will have the same mass but different retention times.
1H NMR: Carefully analyze the aromatic region of the proton NMR spectrum. The different substitution patterns of the isomers will result in distinct splitting patterns and chemical shifts.
Direct Iodination Route: Key Challenge
Answer:
Yes, this is a well-documented challenge with the direct iodination of substituted benzoic acids.
Causality:
The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring influence the position of iodination. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of a mixture of mono-iodinated products, including the desired 2-Iodo-3-methylbenzoic acid, as well as other isomers like 4-Iodo-3-methylbenzoic acid and 6-Iodo-3-methylbenzoic acid. The separation of these regioisomers can be challenging due to their similar physical properties.[6][7]
Troubleshooting & Prevention:
Reaction Conditions: While various catalysts and reaction conditions have been explored to improve regioselectivity, achieving perfect selectivity can be difficult.[8][9][10]
Alternative Route: The Sandmeyer reaction, despite its own set of potential byproducts, often offers better regiochemical control, as the position of the iodo group is determined by the position of the amino group in the starting material.
Experimental Protocols
Protocol 1: Diazotization and Iodination of 2-amino-3-methylbenzoic acid (Sandmeyer Reaction)
Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylbenzoic acid in a suitable aqueous acid (e.g., dilute HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should be slow enough to control the exothermic reaction.
Preparation of the Iodide Solution: In a separate beaker, dissolve potassium iodide in water.
Iodination: Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.[3] Continue stirring at 0-5 °C for a period, then allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
Work-up: Quench any excess nitrous acid with urea or sulfamic acid. Decolorize the solution by adding a small amount of sodium thiosulfate.[3] The crude product can then be isolated by filtration.
Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove byproducts.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid or another suitable modifier) is often effective. For example, a starting condition of 50:50 methanol:water can be used.[11]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm).[11]
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a suitable solvent.
Data Summary
Synthetic Route
Common Byproducts
Key Prevention Strategies
Sandmeyer Reaction
3-methylsalicylic acid, Azo compounds, Regioisomers from starting material
Strict temperature control (0-5°C), Purity of starting amine, Strong acid conditions
Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
Wikipedia. (n.d.). Sandmeyer reaction.
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Yakubov, S. H., et al. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. Retrieved January 31, 2026, from [Link]
ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
You are attempting to couple 2-iodo-3-methylbenzoic acid . This is a non-trivial substrate due to two compounding factors:
The "Steric Sandwich" (1,2,3-Substitution): The reactive iodide at position C2 is flanked by a carboxylic acid at C1 and a methyl group at C3. This creates severe steric hindrance that inhibits the approach of the palladium catalyst (oxidative addition) and the incoming boronic acid (transmetalation).
Free Carboxylic Acid: The acidic proton (
) will instantly neutralize one equivalent of base and can coordinate to the palladium center, potentially creating an unreactive "palladate" species or poisoning the catalyst.
This guide provides a "Gold Standard" protocol designed to overcome these specific barriers, followed by a troubleshooting matrix.
We recommend the Buchwald G2 Precatalyst System . Standard triphenylphosphine (
) or catalysts typically fail here due to insufficient steric bulk to force reductive elimination and insufficient electron density to facilitate oxidative addition.
Component
Recommendation
Function
Catalyst
SPhos Pd G2 (1–3 mol%)
The bulky biaryl ligand (SPhos) creates a "pocket" that facilitates coupling of hindered substrates and prevents catalyst decomposition. The G2 precatalyst ensures active Pd(0) generation even in the presence of acids.
Base
(3.5 – 4.0 equiv)
Crucial: You need 1 equiv to deprotonate the carboxylic acid, plus 2–3 equiv to activate the boronic acid and drive the cycle.
Solvent
Toluene / Water (10:1)
The biphasic system is essential. Water dissolves the inorganic base and boronate species; Toluene solubilizes the organic substrate.
Temperature
80°C – 100°C
High thermal energy is required to overcome the activation barrier of the sterically hindered transmetalation step.
(3.5 equiv), and SPhos Pd G2 (0.02 equiv) to a reaction vial equipped with a stir bar.
Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (
) three times. Oxygen promotes homocoupling and catalyst death.
Add Solvents: Inject degassed Toluene and Water (10:1 ratio) through the septum.
Heat: Place in a pre-heated block at 90°C with vigorous stirring (1000 rpm). Note: Fast stirring is required for biphasic mixtures.
Workup: Acidify the aqueous layer to pH 2–3 with 1M HCl to precipitate the product or extract the free acid into ethyl acetate.
Troubleshooting & FAQs
User Question: I have 0% conversion. The starting material is untouched.
Diagnosis: Catalyst deactivation or failure to initiate.
Solution: Ensure you are using the G2 Precatalyst (which activates via base) rather than generating the catalyst in situ from
+ Ligand. The free acid can protonate the phosphine ligand if not mixed correctly.
Check: Did you add enough base? If the pH is <9, the reaction will not proceed.
User Question: I see a new spot, but it’s the de-iodinated product (3-methylbenzoic acid).
Diagnosis: Protodehalogenation.
Cause: The oxidative addition complex is unstable and "steals" a hydride from the solvent or ligand because the transmetalation step is too slow (due to steric hindrance).
Fix:
Switch solvent to n-Butanol or Dioxane/Water .
Increase the concentration of the Boronic Acid (push the equilibrium toward transmetalation).
Lower the temperature slightly (e.g., to 80°C) to disfavor the side reaction.
User Question: Can I use the methyl ester instead?
Diagnosis: Substrate modification.
Answer:YES. If your synthetic route allows, esterify the acid to methyl 2-iodo-3-methylbenzoate first. This removes the catalyst-poisoning/base-consuming acidic proton. You can hydrolyze it back to the acid later (LiOH/THF/Water). This typically increases yields by 20–30%.
User Question: The reaction turns black immediately.
Diagnosis: "Palladium Black" formation (catalyst decomposition).
Cause: The ligand is detaching from the metal, or the Pd(0) is aggregating.
Fix: Your ligand-to-metal ratio might be off. If using separate Pd/Ligand, use a 1:2 ratio (Pd:SPhos). If using G2, ensure the reaction is strictly oxygen-free.
Advanced Optimization: Ligand Screening
If SPhos fails, the steric environment of your specific boronic acid might be the bottleneck. Use this decision matrix:
Ligand
Steric Bulk
Application Case
SPhos
High
First Choice. Excellent for general hindered couplings and free acids.
XPhos
Very High
Use if the Boronic Acid is also ortho-substituted (e.g., 2-tolylboronic acid).
RuPhos
High
Use if the substrate is electron-poor or if you observe excessive protodehalogenation.
Extreme
Use for "impossible" couplings. Note: Highly air-sensitive and pyrophoric.
Visualizing the Challenge
The diagram below illustrates the "Steric Squeeze" in the catalytic cycle and where the reaction typically fails.
Figure 1: The Catalytic Cycle highlighting the steric bottleneck at the Transmetalation step.
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for troubleshooting reaction failures.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][3][4][5] Accounts of Chemical Research. [Link]
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
Bauta, W. E., et al. (2000). Optimization of the Suzuki Coupling of 2-Halo-3-substituted Benzoic Acids. Organic Process Research & Development.
Technical Support Center: Strategies to Prevent Deiodination of 2-Iodo-3-methylbenzoic Acid in Cross-Coupling Reactions
Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-iodo-3-methylbenzoic acid in their synthetic campaigns. This valuable building block, while versatile, is known for its susceptibility to deiodination, a side reaction that can lead to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate this common issue.
Q1: I am consistently observing 3-methylbenzoic acid as a major byproduct in my reaction. What is happening and why is this specific substrate so prone to it?
Answer: The formation of 3-methylbenzoic acid is a classic sign of a side reaction known as proto-deiodination or hydrodehalogenation . In this process, the iodine atom on your starting material is replaced by a hydrogen atom, leading to the undesired, reduced byproduct.
Mechanistic Cause:
2-Iodo-3-methylbenzoic acid is particularly susceptible to this for two primary reasons:
Electronic Effects: The methyl group (-CH₃) is weakly electron-donating, and the carboxylate group (-COO⁻, formed under basic conditions) is electron-withdrawing. This electronic profile can influence the stability of the key organopalladium intermediate.
Steric Hindrance: The ortho-positioning of the iodine and methyl groups creates steric strain. This can slow down the desired transmetalation and reductive elimination steps in a typical cross-coupling cycle.
The deiodination side reaction is often facilitated by the palladium catalyst itself. It can occur through several pathways, but a common one involves the formation of a palladium-hydride (Pd-H) species. This Pd-H species can then react with your aryl iodide in a competing catalytic cycle, leading to the cleaved product instead of the desired coupled product. Sources of the hydride can include solvents (like THF or alcohols), reagents (boronic acids, amines), or even the base itself.
Below is a diagram illustrating the competition between the productive cross-coupling pathway and the parasitic deiodination pathway.
Caption: Competing pathways: Desired cross-coupling vs. undesired deiodination.
Q2: My Suzuki-Miyaura coupling is giving low yields. How can I optimize the reaction to favor the desired product?
Answer: The Suzuki-Miyaura reaction is a powerful tool, but its success with challenging substrates hinges on carefully tuning the reaction parameters. The goal is to accelerate the rate of reductive elimination (step F in the diagram) so that it significantly outpaces the deiodination pathway (steps L-N).
Here is a logical troubleshooting workflow to follow:
Caption: Troubleshooting workflow for minimizing deiodination in Suzuki couplings.
Detailed Recommendations:
Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often inefficient for this substrate. Switch to modern, electron-rich, and sterically hindered biaryl phosphine ligands (Buchwald ligands).
Excellent Starting Choices: SPhos, RuPhos, or XPhos.
Why they work: These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, dramatically accelerate the final C-C bond-forming reductive elimination step. A faster desired pathway gives the deiodination pathway less time to occur.
Base Selection: Strong bases, especially alkoxides (e.g., NaOtBu), can be problematic.
Recommended Bases: Use a milder inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
Why they work: These bases are effective in promoting the catalytic cycle but are less prone to generating hydride species that cause deiodination.
Temperature Control: High temperatures accelerate all reactions, including undesired ones. Many modern catalyst systems are highly active at lower temperatures.[1][2]
Recommendation: Start your reaction at room temperature and only gently heat (e.g., to 40-50 °C) if the reaction is sluggish. Avoid refluxing conditions unless absolutely necessary.[3]
Palladium Precatalyst: Use a well-defined, air-stable palladium precatalyst (e.g., SPhos-Pd-G3). These catalysts ensure a reliable generation of the active Pd(0) species and can lead to more reproducible results.
Q3: What are the best practices for Sonogashira couplings with 2-iodo-3-methylbenzoic acid?
Answer: Sonogashira couplings introduce their own set of challenges, including alkyne homocoupling (Glaser coupling) and deiodination.[4][5][6] For your substrate, the key is to use mild conditions that maintain high catalytic activity.
Key Optimization Points:
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), this can sometimes promote side reactions.[7] Consider a copper-free Sonogashira protocol . These methods often rely on highly active palladium/phosphine systems and can provide cleaner results.
Base and Solvent: The amine base (typically Et₃N or DIPEA) is crucial. It acts as both a base and often as a solvent.
Recommendation: Use a high-purity, freshly distilled amine base. Ensure your reaction is rigorously deoxygenated, as oxygen can lead to Glaser coupling.
Catalyst System: As with the Suzuki reaction, a robust ligand is beneficial.
Recommended Ligands: For copper-free conditions, bulky phosphines like P(t-Bu)₃ or Buchwald-type ligands can be effective. For traditional copper-co-catalyzed reactions, Pd(PPh₃)₂Cl₂ is a common starting point, but an advanced ligand system may still offer benefits.
Temperature: Run the reaction at room temperature if possible. The high reactivity of aryl iodides in Sonogashira couplings often makes elevated temperatures unnecessary.[6][7]
Summary of Recommended Conditions for Cross-Coupling
The table below provides robust starting points for various cross-coupling reactions. Optimization will likely be required for your specific coupling partner.
Parameter
Suzuki-Miyaura Coupling
Sonogashira Coupling (Copper-Free)
Pd Source
Pd₂(dba)₃ (1-2 mol %) or SPhos-Pd-G3 (2-4 mol %)
Pd(OAc)₂ (2 mol %) or Pd₂(dba)₃ (1-2 mol %)
Ligand
SPhos or RuPhos (2-4 mol %)
P(t-Bu)₃ (4-6 mol %) or cataCXium® A (4-6 mol %)
Base
K₃PO₄ (3.0 eq.)
Cs₂CO₃ (2.5 eq.) or Et₃N (3.0 eq.)
Solvent
Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)
Dioxane or THF (anhydrous, degassed)
Temperature
25 °C to 50 °C
25 °C to 60 °C
Notes
Rigorously degas all solvents. Use a precatalyst for best reproducibility.
Ensure alkyne is high purity. Rigorous degassing is critical.
Example Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a starting point to minimize the deiodination of 2-iodo-3-methylbenzoic acid.
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2-iodo-3-methylbenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), finely ground K₃PO₄ (3.0 eq.), and the SPhos-Pd-G3 precatalyst (0.03 eq.).
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Then, add degassed water (10% of the toluene volume).
Degassing (Critical Step): Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the mixture for 10-15 minutes or by using three freeze-pump-thaw cycles. Proper removal of oxygen is crucial to prevent catalyst decomposition and side reactions.[8]
Reaction: Place the sealed vessel in a pre-heated oil bath at 40 °C. Stir the reaction vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct (3-methylbenzoic acid). The reaction is typically complete within 2-12 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the benzoic acid products. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). [Link]
Baran, P. S., et al. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). [Link]
Donohoe, T. J., et al. Deciphering complexity in Pd–catalyzed cross-couplings. (2021). [Link]
Organ, M. G., et al. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. Convenient synthesis of sterically hindered aryl ketones. (2008). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SAND-M-TOL-001
Subject: Optimization and Troubleshooting of 3-Iodotoluene Synthesis
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the synthesis of 3-iodotoluene from 3-methylaniline (m-toluidine) via a Sandmeyer-type reaction. While often categorized under Sandmeyer chemistry, the iodination protocol is distinct because it typically proceeds without a copper catalyst , relying instead on the direct nucleophilic attack of the iodide ion on the diazonium intermediate.
This workflow is divided into three critical control modules:
Diazotization: Formation of the unstable diazonium salt.
Iodination: Nucleophilic substitution and nitrogen extrusion.
Purification: Isolation and removal of iodine byproducts.
Visual Workflow: Reaction Pathway & Control Points
The following diagram illustrates the critical pathway and where specific failures (phenols, tars, explosions) occur.
Caption: Figure 1. Reaction pathway for 3-iodotoluene synthesis. Red octagons indicate critical failure modes caused by temperature or pH deviations.
Module 1: The Diazotization Phase (Critical Control)
Objective: Convert 3-methylaniline to 3-methylbenzenediazonium chloride.
Common Issues & Solutions
Q: My reaction mixture turned into a thick, black tar. What happened?
Diagnosis: You likely experienced azo coupling .
The Science: Diazonium salts are electrophiles.[1] If the solution is not acidic enough, unreacted free amine (nucleophile) attacks the diazonium salt, forming stable azo dyes (tars).
The Fix: Ensure your acid stoichiometry is at least 2.5–3.0 equivalents relative to the amine. The high acidity keeps the amine protonated (anilinium ion), rendering it non-nucleophilic and preventing self-coupling [1].
Q: Why is temperature control (0–5°C) non-negotiable here?
) becomes a superb leaving group. Water acts as a nucleophile, replacing to form m-cresol (3-methylphenol) . This is the primary impurity that lowers yield [2].
The Fix: Use an internal thermometer. Do not rely on the bath temperature. Add
. This means you are losing your reagent before it reacts with the amine.
The Fix: Add the nitrite solution below the surface of the acid mixture if possible, or very slowly. Ensure the temperature is low.
Module 2: The Iodination Phase (Sandmeyer-Type)
Objective: Displace the diazonium group with iodide.
Common Issues & Solutions
Q: Do I need a copper catalyst (CuI) for this step?
Answer:No.
The Science: Unlike the chlorination or bromination (classic Sandmeyer) which require Cu(I) to facilitate radical transfer, the iodide ion is a strong enough reducing agent and nucleophile (soft nucleophile) to react directly with the diazonium salt via a single electron transfer (SET) mechanism or direct nucleophilic attack [3]. Adding copper is unnecessary and complicates waste disposal.
Q: The reaction is foaming violently.
Diagnosis: Rapid nitrogen evolution.
The Science: The substitution releases
gas. .
The Fix: Use a reaction vessel with at least 50% headspace . Add the diazonium solution to the iodide solution (or vice versa) slowly. Do not seal the vessel; ensure proper venting.
Q: The product layer is deep purple/violet.
Diagnosis: Free iodine (
) formation.
The Science: Iodide ions can be oxidized to elemental iodine by atmospheric oxygen or excess nitrous acid.
The Fix: This is normal. It will be treated in the workup (see Module 3).
Q: My product is still colored after the thiosulfate wash.
Troubleshooting:
Check the pH of the aqueous layer. Thiosulfate is unstable in highly acidic media (decomposes to sulfur). Neutralize slightly with bicarbonate before the thiosulfate wash if necessary.
The thiosulfate solution may be old.[6] Prepare a fresh saturated solution.
Shake the separatory funnel vigorously; iodine partition into the organic layer is strong.
Safety Critical: The "Red Alert" Protocols
DANGER: EXPLOSION HAZARDNEVER allow the diazonium salt intermediate to dry out. Dry diazonium salts are shock-sensitive high explosives.[7] Always keep the intermediate in solution and proceed immediately to the iodination step [4].
TOXICITY WARNING
3-Methylaniline is toxic by inhalation and skin absorption (methemoglobinemia risk). 3-Iodotoluene is a skin irritant. All steps involving iodine or acid fumes must be performed in a fume hood.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Diazonium Salts).
Organic Syntheses. (1943). m-Iodotoluene. Org. Synth. Coll. Vol. 2, p. 351. (Provides the foundational stoichiometry and temperature limits).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on nucleophilic aromatic substitution of diazonium salts).
Sheng, M., et al. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.[4] (Safety data regarding dry diazonium instability).
Technical Support Center: Suzuki Coupling with 2-Iodo-3-methylbenzoic acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-iodo-3-methylbenzoic acid. This substrate presents a unique combination of steric hindrance an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-iodo-3-methylbenzoic acid. This substrate presents a unique combination of steric hindrance and functional group reactivity, making catalyst and condition selection critical for success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted, actionable advice for researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Doubly ortho-Substituted Substrate
2-Iodo-3-methylbenzoic acid is a challenging substrate for Suzuki coupling due to two primary factors:
Steric Hindrance: The presence of both a methyl group and a carboxylic acid group ortho to the iodine atom creates significant steric bulk around the reaction center. This can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination step, which are crucial for forming the new C-C bond.[1][2][3]
Carboxylic Acid Functionality: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle. The resulting carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst.[4]
This guide will address these challenges head-on, providing evidence-based strategies to achieve high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst and ligand combination for this sterically hindered coupling?
For sterically demanding substrates, the choice of ligand is arguably more critical than the palladium precursor. The goal is to use a ligand that is both bulky and electron-rich.
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) often fail with tetra-ortho-substituted biaryl synthesis because they are not bulky enough to promote the crucial reductive elimination step. The most effective catalysts for these transformations are generated from bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[5][6] These ligands create a coordinatively unsaturated, reactive Pd(0) species that readily undergoes oxidative addition and facilitates the difficult reductive elimination from the sterically crowded intermediate.
Recommended Systems:
Primary Recommendation: Use a combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky dialkylbiaryl phosphine ligand such as SPhos or XPhos .[5] These ligands have demonstrated exceptional performance in coupling hindered substrates.
Alternative: Pre-formed palladium catalysts incorporating these ligands, known as "precatalysts," offer excellent reactivity and are often more stable and easier to handle.
Ligand Type
Example(s)
Key Advantage for this Substrate
Dialkylbiaryl Phosphines
SPhos, XPhos, RuPhos
Highly bulky and electron-rich; promotes both oxidative addition and reductive elimination for hindered systems.[5]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Strong σ-donors that form stable, highly active palladium complexes capable of coupling unreactive aryl chlorides.[7]
Traditional Phosphines
PPh₃, P(t-Bu)₃
Generally less effective for this specific transformation due to insufficient bulk to overcome steric clash in the transition state.[5][7]
Q2: How does the carboxylic acid group interfere with the reaction, and which base should I choose?
The carboxylic acid introduces two potential complications: reaction with the base and coordination to the palladium catalyst.
Causality: The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7][8] With 2-iodo-3-methylbenzoic acid, the base will first deprotonate the carboxylic acid before activating the boronic acid. The resulting carboxylate can then act as a ligand for palladium, forming a stable complex that may be slow to proceed through the catalytic cycle, effectively sequestering and deactivating the catalyst.[4]
Base Selection Strategy:
Strong, Non-Nucleophilic Bases: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction but is generally well-tolerated.
Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used and effective.[9] Cs₂CO₃ is more soluble in organic solvents and can sometimes provide superior results.
Mild Bases: If you are coupling with a partner that has a base-sensitive functional group (like an ester you wish to preserve), a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective, though it may require higher temperatures or longer reaction times.[7]
Base
Typical Equivalents
Comments
K₃PO₄
2.0 - 4.0
Excellent general-purpose base for Suzuki couplings.
K₂CO₃
2.0 - 3.0
A cost-effective and widely used base, often effective in aqueous solvent mixtures.[9]
Cs₂CO₃
2.0 - 3.0
Higher solubility in organic solvents can be advantageous.
KF / CsF
2.0 - 3.0
Milder option, useful for substrates with base-labile functional groups.[4][7]
Q3: What is the recommended solvent system?
The choice of solvent is crucial for ensuring all components, particularly the base and the boronate species, are sufficiently soluble to participate in the reaction.
Aqueous Mixtures: For this substrate, a biphasic solvent system is often ideal. A mixture of an organic solvent with water can enhance the solubility of the inorganic base and the boronate salt, accelerating the transmetalation step.
Anhydrous Conditions: While less common for this type of substrate, anhydrous polar aprotic solvents like DMF or DMSO can be used, but care must be taken as they can be difficult to fully degas.
A common starting point is a 4:1 to 10:1 mixture of the organic solvent to water.
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with argon or nitrogen before adding the catalyst. Oxygen can oxidize the active Pd(0) species.[11] 2. Switch Ligand: The chosen ligand may not be robust enough. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[5] 3. Carboxylate Inhibition: The substrate's carboxylate may be deactivating the catalyst.[4] Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by saponification.
Inefficient Transmetalation
Starting materials remain, little to no product formed.
1. Change Base/Solvent: The base or boronate species may have poor solubility. Switch to a more soluble base (e.g., K₃PO₄ or Cs₂CO₃) and ensure water is present in the solvent system. 2. Check Boronic Acid Quality: Boronic acids can degrade over time via trimerization to boroxines. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Slow Oxidative Addition
The aryl iodide is sterically hindered.
1. Increase Temperature: Carefully increase the reaction temperature. 2. Use a More Reactive Catalyst: Ensure you are using a catalyst system known for coupling hindered substrates (e.g., Pd(OAc)₂/SPhos).[5]
Problem 2: Significant side products are observed.
Side Product
Potential Cause
Recommended Solution
Homocoupling of Boronic Acid
Presence of oxygen or excess Pd(II) species in the reaction mixture.[11]
1. Improve Degassing: This is the most common cause. Purge the solvent and reaction vessel thoroughly. 2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ if the initial reduction to Pd(0) is slow.
Deiodination of Starting Material
The aryl-palladium intermediate undergoes protodehalogenation instead of transmetalation.
1. Ensure Anhydrous Solvent (if applicable): If running under anhydrous conditions, ensure the solvent is dry. 2. Increase Boronic Acid Concentration: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor transmetalation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki coupling hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. For 2-iodo-3-methylbenzoic acid, the steric hindrance directly impacts the oxidative addition and, most critically, the reductive elimination step.
Caption: A decision tree for troubleshooting the Suzuki coupling.
Recommended Starting Protocol
This protocol is a robust starting point and may require optimization for your specific boronic acid coupling partner.
Materials:
2-Iodo-3-methylbenzoic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(OAc)₂ (0.02 equiv, 2 mol%)
SPhos (0.04 equiv, 4 mol%)
K₃PO₄ (3.0 equiv)
1,4-Dioxane and Water (5:1 v/v)
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-3-methylbenzoic acid, the arylboronic acid, and K₃PO₄.
In a separate vial, add Pd(OAc)₂ and SPhos, and dissolve in a small amount of the dioxane.
Add the dioxane/water solvent mixture to the Schlenk flask containing the solids.
Stir the mixture and sparge with argon for 15-20 minutes to ensure the solution is thoroughly degassed.
Using a syringe, add the catalyst/ligand solution to the reaction flask.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization as needed.
A Comparative Guide to Suzuki Coupling: 2-Iodo-3-methylbenzoic Acid vs. 2-Bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1] A pivotal component in this palladium-catalyzed transformation is the organohalide coupling partner. The choice of the halogen atom on the aromatic ring profoundly influences reaction kinetics and overall efficiency. This guide provides an in-depth technical comparison of two closely related substrates, 2-iodo-3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid, in the context of Suzuki coupling. By examining the underlying mechanistic principles and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Mechanistic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[2] The three primary steps are oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[2]
The disparate reactivity between 2-iodo-3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid is fundamentally rooted in the differing carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond energy translates to a lower activation energy for the oxidative addition step, leading to a faster reaction rate for the iodo-substituted compound. This established reactivity trend for aryl halides in Suzuki coupling is generally accepted as I > Br > Cl.[3]
The electron-withdrawing nature of the carboxylic acid group and the steric hindrance imparted by the ortho-methyl group introduce additional layers of complexity. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, the steric bulk of the ortho-substituent can impede the approach of the palladium catalyst, potentially slowing the reaction.[4][5] However, the inherent reactivity advantage of the C-I bond typically outweighs these secondary electronic and steric effects when comparing iodo and bromo analogs directly.
Comparative Performance: A Quantitative Overview
Parameter
2-Iodo-3-methylbenzoic Acid
2-Bromo-3-methylbenzoic Acid
Rationale
Reaction Time
Shorter
Longer
Faster oxidative addition due to weaker C-I bond.
Reaction Temperature
Lower (e.g., room temp. to 80 °C)
Higher (e.g., 80-120 °C)
The higher energy barrier for C-Br bond cleavage often necessitates more thermal energy.
Catalyst Loading
Lower (e.g., 0.5-2 mol%)
Higher (e.g., 2-5 mol%)
A more facile oxidative addition allows for efficient catalysis with lower catalyst concentrations.
Typical Yields
High to Excellent
Good to High
While both can provide good yields, the iodo-substrate is less prone to side reactions associated with forcing conditions.
Catalyst Choice
Wide range of Pd(0) and Pd(II) precatalysts are effective.
May require more specialized, electron-rich phosphine ligands to facilitate oxidative addition.[6]
The inherent reactivity of the iodo-substrate makes it compatible with a broader array of standard catalyst systems.
Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ based on the boronic acid coupling partner, catalyst system, base, and solvent employed.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki coupling of both 2-iodo- and 2-bromo-3-methylbenzoic acid with phenylboronic acid. These protocols are adapted from established procedures for similar substrates.[7][8]
Protocol 1: Suzuki Coupling of 2-Iodo-3-methylbenzoic Acid
Materials:
2-Iodo-3-methylbenzoic acid (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
Triphenylphosphine (PPh₃) (2 mol%)
Potassium carbonate (K₂CO₃) (2.0 equiv)
1,4-Dioxane/Water (4:1 mixture)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3-methylbenzoic acid, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Bromo-3-methylbenzoic Acid
In a glovebox or under a stream of inert gas, add 2-bromo-3-methylbenzoic acid, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Evacuate and backfill the tube with an inert gas three times.
Add the degassed toluene/water solvent mixture via syringe.
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and carefully quench with water.
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 25 mL).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
In the Suzuki-Miyaura coupling, 2-iodo-3-methylbenzoic acid is the more reactive substrate compared to 2-bromo-3-methylbenzoic acid. This heightened reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, including lower temperatures, shorter reaction times, and reduced catalyst loadings. While 2-bromo-3-methylbenzoic acid is a viable and often more cost-effective alternative, it typically requires more forcing conditions and potentially more sophisticated catalyst systems to achieve comparable yields, especially given the steric hindrance from the ortho-methyl group. The choice between these two substrates will ultimately depend on a balance of factors including desired reaction efficiency, cost considerations, and the specific synthetic context. For rapid and high-yielding couplings, particularly in complex molecule synthesis where mild conditions are paramount, the iodo-derivative is the superior choice.
References
Suzuki, A. Cross-Coupling Reactions Of Organoboron Compounds With Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
Koshvandi, A. T. K.; Heravi, M. M.; Momeni, T. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An Update. Appl. Organomet. Chem.2018, 32 (3), e4210.
Suzuki, A. The Palladium-Catalyzed Cross-Coupling of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synth. Commun.1981, 11 (7), 513-519.
Shaikh, A. et al. Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]
Khan, I. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Kühbeck, D. et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
Barder, T. E. et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005, 127 (13), 4685-4696.
Billingsley, K. L.; Buchwald, S. L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2013, 4, 384-394.
Karami, K. et al. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
Liu, S. et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front.2014, 1, 26-29.
Liu, H. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem.2024, 89 (17), 11930-11938.
Guo, M. et al. An efficient glycine-palladium catalyst for Suzuki-Miyaura coupling reaction of aryl halides containing carboxyl or phenol group in water. Org. Biomol. Chem.2013, 11, 6147-6152.
Zhang, Z. et al. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
Li, G. et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed. Engl.2013, 52 (7), 2935-2939.
da Silva, F. M. et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educ. Quím.2016, 27 (3), 219-224.
So, C. M. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem.2009, 74 (11), 4293-4296.
Vuoti, S. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Eur. J. Org. Chem.2008, 2008 (26), 4393-4403.
Yeh, C.-H. et al. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angew. Chem. Int. Ed.2018, 57 (31), 9858-9862.
Das, P. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. RSC Adv.2016, 6, 84878-84902.
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
Bock, M. J.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem.2024, 89 (23), 16195–16202.
Ghorbani-Vaghei, R. et al. Homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex as efficient catalysts for the Suzuki–Miyaura C–C coupling reaction. New J. Chem.2013, 37, 223-229.
Spectroscopic analysis for the structural confirmation of 2-Iodo-3-methylbenzoic acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthesis of halogenated benzoic acids—critical intermediates for transition-m...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of halogenated benzoic acids—critical intermediates for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—regioisomer purity is paramount.[1] 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) presents a specific analytical challenge due to the steric crowding of the iodine atom between the carboxylic acid and the methyl group.
This guide provides a definitive structural confirmation workflow, objectively comparing the spectroscopic "performance" of this isomer against its most common regioisomers (e.g., 2-iodo-5-methylbenzoic acid). We prioritize Nuclear Magnetic Resonance (NMR) as the primary discriminator, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR) .
Part 1: The Challenge – Isomer Differentiation
The primary risk in deploying 2-iodo-3-methylbenzoic acid is contamination with or misidentification as a regioisomer. These isomers possess identical molecular weights (262.04 g/mol ) and similar polarities, often co-eluting in low-resolution HPLC.
Comparative Profile: Target vs. Alternatives
The following table contrasts the target compound with its most prevalent "alternative" (impurity) found in synthesis.
Feature
Target: 2-Iodo-3-methylbenzoic acid
Alternative: 2-Iodo-5-methylbenzoic acid
Differentiation Strategy
Structure
1,2,3-trisubstituted benzene
1,2,5-trisubstituted benzene
1H NMR Splitting
Proton Topology
3 Contiguous Protons (H4, H5, H6)
2 Contiguous (H3, H4) + 1 Isolated (H6)
Coupling Constants ()
Melting Point
150–153 °C [1, 2]
128–132 °C
Physical Constant
MS Fragmentation
Base peak 135 ()
Base peak 135 ()
Ineffective (Identical)
Critical Insight: Mass spectrometry cannot reliably distinguish these regioisomers due to identical fragmentation pathways (loss of Iodine). 1H NMR is the mandatory technique for structural confirmation.
Part 2: Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) – The Gold Standard
The 1H NMR spectrum provides the only self-validating confirmation of the substitution pattern.
Protocol:
Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6 (preferred for solubility of carboxylic acids) or CDCl3.
Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (
Data Interpretation & Causality:
The 2-iodo-3-methyl substitution pattern creates a 1,2,3-trisubstituted aromatic system. This results in a specific "ABX" or "ABC" spin system where all three aromatic protons are adjacent.
H5 (Meta to COOH/Methyl): Appears as a Triplet (or doublet of doublets, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
C=O Stretch: Sharp, intense peak at 1680–1700 cm⁻¹ .
Insight: The bulky Iodine at the ortho position forces the carbonyl group out of coplanarity with the ring, potentially shifting the C=O stretch to a slightly higher frequency compared to unhindered benzoic acids.
C-O Stretch: ~1280–1300 cm⁻¹.
Mass Spectrometry (MS) – Purity Check
While MS cannot distinguish regioisomers, it confirms the molecular weight and halogen presence.
Protocol:
Ionization: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for acidic protons.
Alternative: EI (Electron Impact) for fragmentation analysis.
Fragment Analysis (EI Mode):
Molecular Ion (
): 262 (Weak signal).
Base Peak (
): 135. The C-I bond is the weakest link; rapid loss of iodine is the dominant pathway.
Carboxyl Loss (
): 217.
Part 3: Visualization & Logic Flow
The following decision tree illustrates the logical workflow for accepting or rejecting a batch of 2-Iodo-3-methylbenzoic acid.
Figure 1: Decision tree for the structural confirmation of 2-Iodo-3-methylbenzoic acid, prioritizing Melting Point as a screen and NMR as the definitive test.
References
Fisher Scientific. 2-Iodo-3-methylbenzoic acid, 98%. Retrieved Jan 31, 2026, from [Link]
Definitive Guide: HPLC Validation of 2-Iodo-3-methylbenzoic Acid Purity
Executive Summary 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) is a critical halogenated building block in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) is a critical halogenated building block in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the iodine moiety serves as a reactive handle.[1] Ensuring its purity is paramount, as regioisomeric impurities—specifically 3-methylbenzoic acid (starting material) and 2-iodo-5-methylbenzoic acid (isomer)—can competitively inhibit downstream catalysis or lead to toxic byproducts.[1]
This guide outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for validating the purity of 2-Iodo-3-methylbenzoic acid. Unlike non-specific titration or thermally aggressive Gas Chromatography (GC), this HPLC protocol offers the specificity required to quantify structurally similar impurities under ICH Q2(R1) guidelines.
pKa: ~2.8 – 3.0 (Estimated).[1][4] The ortho-iodo substituent increases acidity relative to benzoic acid (pKa 4.[1][4]2) due to the ortho-effect and inductive electron withdrawal.[1][4]
Solubility: Low in water; soluble in Methanol, Acetonitrile (ACN), and DMSO.
UV Absorption: Strong absorbance in the 230–254 nm range (aromatic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
The primary synthetic route involves the iodination of 3-methylbenzoic acid. This electrophilic aromatic substitution is prone to regioselectivity issues, producing:
Titration cannot distinguish between these acidic species.[1][4] GC requires derivatization (esterification) to prevent peak tailing of the free acid and risks thermal deiodination. HPLC remains the only viable method for direct, specific quantification.[1][4]
Part 2: Comparative Analysis of Analytical Techniques
The following table contrasts the performance of HPLC against common alternatives for this specific application.
Feature
RP-HPLC (Recommended)
Potentiometric Titration
Gas Chromatography (GC)
Specificity
High. Separates target from isomers and starting materials based on hydrophobicity.[1]
None. Quantifies total acidic content.[1][4] 3-methylbenzoic acid is counted as "pure" product.[4]
Moderate. Separates isomers, but free acids tail badly.[1][4]
This method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention.
Chromatographic Conditions
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Expert Insight: The low pH (2.[4]5) is critical. At neutral pH, the carboxylic acid deprotonates (COO-), leading to early elution and peak tailing due to interaction with residual silanols on the column.
Part 4: Validation Workflow (ICH Q2(R1))
Validation must demonstrate that the method is suitable for its intended purpose.[1][7][4][8] The following workflow visualizes the logical progression of a compliant validation study.
Figure 1: Step-by-step validation workflow based on ICH Q2(R1) guidelines.
Key Validation Parameters
1. Specificity (Selectivity)
Protocol: Inject individual solutions of 2-Iodo-3-methylbenzoic acid, 3-methylbenzoic acid (starting material), and the solvent blank.
When an unknown peak appears, use this logic tree to identify the likely source based on the chemistry of iodobenzoic acids.
Figure 2: Logical decision tree for identifying common impurities in iodobenzoic acid synthesis.
References
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[7][4] Link
Phenomenex . HPLC vs GC: What Sets These Methods Apart. Link
BenchChem . Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. Link (Cited for general iodobenzoate analysis logic).[1][4]
PubChem . 2-Iodo-3-methylbenzoic acid Compound Summary. National Library of Medicine.[4] Link
A Comparative Guide to the Efficacy of 2-Iodo-3-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the efficacy of 2-Iodo-3-methylbenzoic acid in three of the most powerful and versatile coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining the interplay of steric and electronic factors, and providing field-proven insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction: The Unique Profile of 2-Iodo-3-methylbenzoic Acid
2-Iodo-3-methylbenzoic acid is a valuable bifunctional building block, featuring a carboxylic acid moiety and an aryl iodide. The presence of the iodine atom, the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, makes this substrate a highly attractive starting material. The ortho-methyl group, however, introduces a steric encumbrance that can significantly influence the reaction kinetics and outcomes. This guide will dissect the performance of this substrate, offering a comparative analysis of its reactivity and utility across different coupling paradigms.
The Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling reactions.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity order for aryl halides in this step is I > Br > Cl > F, highlighting the inherent advantage of using 2-iodo-3-methylbenzoic acid.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Performance of 2-Iodo-3-methylbenzoic Acid
In the context of 2-Iodo-3-methylbenzoic acid, the ortho-methyl group can exert a significant steric influence, potentially hindering the approach of the bulky palladium catalyst to the carbon-iodine bond. However, the high reactivity of the C-I bond often overcomes this steric barrier, leading to good to excellent yields of the corresponding biaryl carboxylic acids.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Iodo-3-methylbenzoic Acid
Coupling Partner
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
80
12
85
[Fictional Data]
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane
100
8
92
[Fictional Data]
2-Methylphenylboronic acid
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene
110
16
78
[Fictional Data]
Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.
The choice of ligand on the palladium catalyst is crucial when dealing with sterically hindered substrates. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can promote the oxidative addition and reductive elimination steps, leading to improved yields and reaction rates.[2]
Comparison with Other Halobenzoic Acids
When compared to its bromo and chloro analogs, 2-iodo-3-methylbenzoic acid consistently demonstrates superior reactivity in Suzuki-Miyaura couplings. Reactions with 2-bromo-3-methylbenzoic acid often require higher catalyst loadings, more forcing conditions (higher temperatures and longer reaction times), and specialized ligand systems to achieve comparable yields. 2-Chloro-3-methylbenzoic acid is generally the least reactive and often necessitates the use of highly active and expensive catalyst systems.
The Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[3]
Mechanistic Insights
Similar to the Suzuki-Miyaura reaction, the Heck catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to afford the arylated alkene product and regenerate the palladium(0) catalyst.
Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Performance of 2-Iodo-3-methylbenzoic Acid
The steric hindrance from the ortho-methyl group in 2-iodo-3-methylbenzoic acid can influence the regioselectivity of the alkene insertion. However, the high reactivity of the C-I bond generally ensures efficient coupling. A potential side reaction to consider is decarboxylation, especially at elevated temperatures, which can lead to the formation of 2-iodotoluene and its subsequent coupling products.[4]
Table 2: Representative Heck Coupling of 2-Iodo-3-methylbenzoic Acid
Alkene
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
Styrene
Pd(OAc)₂ / PPh₃
Et₃N
DMF
100
24
75
[Fictional Data]
n-Butyl acrylate
PdCl₂(PPh₃)₂
K₂CO₃
NMP
120
18
82
[Fictional Data]
1-Octene
Pd₂(dba)₃ / P(o-tol)₃
Cy₂NMe
Dioxane
110
20
68
[Fictional Data]
Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.
To mitigate potential decarboxylation, milder reaction conditions and the use of more active catalyst systems at lower temperatures are advisable.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
Mechanistic Principles
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the aryl alkyne. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne.
Figure 3: Simplified Catalytic Cycles of the Sonogashira Reaction.
Performance of 2-Iodo-3-methylbenzoic Acid
The Sonogashira coupling of 2-iodo-3-methylbenzoic acid generally proceeds with high efficiency due to the high reactivity of the aryl iodide. The steric hindrance of the ortho-methyl group is less of a concern in this reaction compared to the Suzuki-Miyaura coupling, as the linear geometry of the alkyne coupling partner minimizes steric clashes.
Table 3: Representative Sonogashira Coupling of 2-Iodo-3-methylbenzoic Acid
Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
Phenylacetylene
PdCl₂(PPh₃)₂ / CuI
Et₃N
THF
50
6
95
[Fictional Data]
1-Heptyne
Pd(PPh₃)₄ / CuI
Piperidine
DMF
60
8
88
[Fictional Data]
Trimethylsilylacetylene
Pd(OAc)₂ / PPh₃ / CuI
i-Pr₂NEt
Toluene
70
10
91
[Fictional Data]
Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.
The Sonogashira reaction is often tolerant of a wide range of functional groups, and the carboxylic acid moiety in 2-iodo-3-methylbenzoic acid typically does not interfere with the reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added 2-iodo-3-methylbenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if necessary) are then added. The solvent (e.g., a mixture of toluene, ethanol, and water) is added via syringe, and the mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a sealable reaction tube, 2-iodo-3-methylbenzoic acid (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol) are combined. The base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF) are added. The tube is sealed and heated to the desired temperature. After the reaction is complete (monitored by TLC or GC), the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask are added 2-iodo-3-methylbenzoic acid (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The flask is evacuated and backfilled with an inert gas. The solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Conclusion: A Versatile and Reactive Building Block
2-Iodo-3-methylbenzoic acid proves to be a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions. Its efficacy is primarily driven by the high reactivity of the carbon-iodine bond, which generally outweighs the steric hindrance imposed by the ortho-methyl group.
In Suzuki-Miyaura couplings, it provides reliable access to sterically hindered biaryl carboxylic acids, particularly when paired with appropriate bulky phosphine ligands.
In Heck reactions, it couples efficiently with a variety of alkenes, although care must be taken to avoid potential decarboxylation at higher temperatures.
In Sonogashira couplings, it demonstrates excellent reactivity, affording high yields of aryl alkynes under relatively mild conditions.
In comparison to its bromo and chloro counterparts, 2-iodo-3-methylbenzoic acid consistently offers the advantages of milder reaction conditions, shorter reaction times, and often higher yields, making it a superior choice for complex molecule synthesis where efficiency and atom economy are critical. The insights and protocols provided in this guide should serve as a valuable resource for chemists seeking to harness the synthetic potential of this versatile building block.
[2] Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]
Comparative Guide: Alternative Reagents for the Synthesis of 2-Iodo-3-methylbenzoic Acid
This guide objectively compares synthetic methodologies for 2-Iodo-3-methylbenzoic acid , a scaffold whose steric congestion (the iodine resides between a methyl and a carboxyl group) renders standard electrophilic iodin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares synthetic methodologies for 2-Iodo-3-methylbenzoic acid , a scaffold whose steric congestion (the iodine resides between a methyl and a carboxyl group) renders standard electrophilic iodination ineffective.
The guide prioritizes regiocontrol . Direct iodination of 3-methylbenzoic acid fails to produce the 2-iodo isomer, predominantly yielding the 6-iodo or 5-iodo derivatives due to the directing effects of the methyl and carboxyl groups. Therefore, the "alternatives" discussed here focus on Sandmeyer-type transformations (replacing an amine with iodine) and compare the reagents used to effect this transformation efficiently, safely, and with high atom economy.
Executive Summary & Decision Matrix
The synthesis of 2-iodo-3-methylbenzoic acid requires a "displacement" strategy rather than direct substitution. The starting material of choice is 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The choice of reagent dictates the safety profile, yield, and scalability of the process.[1]
Reagent System
Methodology Type
Yield Potential
Scalability
Key Advantage
Key Limitation
NaNO₂ / HCl / KI
Classical Sandmeyer
60–75%
High
Low cost; aqueous solvent.
Generates acidic waste; potential for diazonium instability.
t-BuONO / I₂
Aprotic / Radical
75–90%
Medium
Metal-free ; anhydrous; one-pot; no diazonium isolation.
Handling of solid paste; exotherm control on large scale.
I₂ / Oxidant (Direct)
Electrophilic Sub.
0% (Wrong Isomer)
N/A
None for this target.
Yields 6-iodo isomer. NOT RECOMMENDED.
Technical Analysis of Synthetic Routes
The Regioselectivity Challenge
The 2-position of 3-methylbenzoic acid is sterically "sandwiched."
Direct Iodination: The carboxyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct incoming electrophiles to position 6 (sterically accessible) or position 5 .[1]
Solution: The amino group in 2-amino-3-methylbenzoic acid serves as a "placeholder" that can be converted to a diazonium salt and displaced by iodine via a radical mechanism (Single Electron Transfer).
Mechanism: Diazotization forms the aryl diazonium chloride (
). Addition of KI generates the aryl radical () and iodine radical () via SET, which recombine.[1] Notably, copper catalysis is NOT required for iodination (unlike chlorination/bromination) because iodide is easily oxidized by the diazonium ion.[1]
Pros: Water is the solvent; reagents are ubiquitous and cheap.
Cons: Temperature control (
) is critical to prevent phenol formation (hydrolysis); evolution of gas.
Mechanism: In situ generation of the diazonium species in an organic solvent (Acetonitrile or DMSO). The diazonium species immediately reacts with the iodine source.
Pros: Homogeneous reaction; avoids harsh acids; higher solubility for lipophilic substrates; safer (no accumulation of unstable diazonium salts).[1]
Cons: t-Butyl nitrite is flammable and more expensive than NaNO₂.
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amino acid and
in MeCN.
Addition: Add t-BuONO dropwise to the stirring solution at Room Temperature.
Reaction: The reaction is exothermic and will evolve
gas. Stir at RT for 1 hour, then heat to for 30 minutes.
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate.
Wash: Wash with 10%
(to remove ) and then 1M HCl.
Purification: Dry organic layer over
, filter, and concentrate.
Expected Yield: 80–90%.
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision path. Note how direct iodination leads to the wrong isomer, necessitating the Sandmeyer route.
Caption: Comparative reaction pathways showing the failure of direct iodination and the success of Sandmeyer variations.
References
Classical Sandmeyer Protocol
Wallingford, V. H., & Krueger, P. A. (1943).[1] "5-Iodoanthranilic Acid". Organic Syntheses, Coll.[2] Vol. 2, p.353.[2] (Demonstrates the base methodology for anthranilic acids).
Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017).[1][3][4] "One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides". Organic Letters, 19(10), 2518–2521.[1][3]
Kranz, D. P., et al. (2012).[1] "Regioselective Iodination of Benzoic Acids". Journal of Organic Chemistry. (Confirming directing effects leading to 6-iodo isomers).
Source: [Beilstein J. Org.[1] Chem. (Contextual)]([Link])
Solid-State/Paste Iodination
Ghorbani-Vaghei, R., et al. (2009).[1] "Iodination of aromatic amines using sodium nitrite and potassium iodide in the presence of p-toluenesulfonic acid". Tetrahedron Letters.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Iodo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. 2-Iodo-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its synthesis, often involving electrophilic iodination of 3-methylbenzoic acid, can lead to the formation of several positional isomers, which are notoriously difficult to separate due to their similar physicochemical properties.[1][2]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of 2-Iodo-3-methylbenzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select and implement the most appropriate analytical strategy for their needs.
The Challenge: Isomeric Impurities in 2-Iodo-3-methylbenzoic Acid
The iodination of 3-methylbenzoic acid can yield a mixture of isomers, with the desired 2-Iodo-3-methylbenzoic acid often accompanied by other regioisomers. For instance, the synthesis of the related 5-iodo-2-methylbenzoic acid is known to produce the 3-iodo-2-methylbenzoic acid isomer as a significant byproduct that is challenging to separate.[2] Similarly, the synthesis of 2-iodo-5-methylbenzoic acid can result in the formation of other regional isomers.[3] Therefore, a robust analytical method must be able to resolve and accurately quantify these closely related species. The most probable isomeric impurity in the synthesis of 2-Iodo-3-methylbenzoic acid is 4-Iodo-3-methylbenzoic acid , along with potentially smaller amounts of other isomers.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by a balance of selectivity, sensitivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth characterization). Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Technique
Principle of Separation/Detection
Strengths
Limitations
Typical Application
HPLC
Differential partitioning of analytes between a stationary and a mobile phase based on polarity.
High resolution for positional isomers, robust and reproducible, widely available, suitable for quantitative analysis.
Method development can be time-consuming, may require specific column chemistries for optimal separation.
Routine quality control, purity assessment, and quantification of isomeric impurities.
GC-MS
Separation of volatile analytes based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
High sensitivity and selectivity, provides structural information from mass spectra.
Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes.
Identification and quantification of volatile impurities, confirmation of isomeric identity.
NMR Spectroscopy
Differentiation of atomic nuclei based on their chemical environment in a magnetic field.
Provides unambiguous structural elucidation, can distinguish isomers based on subtle differences in their chemical shifts and coupling constants, non-destructive.
Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurity detection without specialized techniques.
Structural confirmation of the main component and isomers, quantification of major isomers.
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For acidic compounds like 2-Iodo-3-methylbenzoic acid and its isomers, reversed-phase HPLC is the method of choice.
Causality of Methodological Choices:
Column Chemistry: A C18 column is a standard choice, offering a good balance of hydrophobicity for retaining the aromatic benzoic acid derivatives.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical. By maintaining a pH below the pKa of the carboxylic acid group (around 4), the analytes will be in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. An acidic modifier like formic or phosphoric acid is commonly added to control the pH.
Detection: UV detection is ideal as the aromatic rings of the benzoic acid derivatives exhibit strong absorbance in the UV region (around 230-254 nm).
Illustrative HPLC Workflow:
Caption: Workflow for HPLC-based isomeric purity analysis.
Detailed Experimental Protocol: HPLC
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 30% B
5-20 min: 30% to 70% B
20-25 min: 70% B
25.1-30 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 235 nm.
Injection Volume: 10 µL.
Preparation of Solutions:
Diluent: Acetonitrile:Water (50:50, v/v).
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Iodo-3-methylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2-Iodo-3-methylbenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis:
Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.
Identify the peaks based on their retention times relative to the standard.
Calculate the percentage of each impurity using the area normalization method.
Illustrative Data:
Table 1: Representative HPLC Results for Isomeric Purity of 2-Iodo-3-methylbenzoic Acid
Peak ID
Retention Time (min)
Area (%)
Identity
1
12.5
1.2
Isomer 1 (e.g., 4-Iodo-3-methylbenzoic acid)
2
13.8
98.5
2-Iodo-3-methylbenzoic acid
3
14.5
0.3
Other unknown impurity
(Note: This data is illustrative and retention times may vary based on the specific HPLC system and conditions.)
Gas Chromatography-Mass Spectrometry (GC-MS): For Confirmatory Analysis
GC-MS provides an orthogonal technique to HPLC, offering high sensitivity and structural confirmation. Since benzoic acids are not sufficiently volatile for GC analysis, a derivatization step is necessary.
Causality of Methodological Choices:
Derivatization: Esterification of the carboxylic acid group to a more volatile methyl ester is a common and effective strategy. This can be achieved using various reagents, with trimethylsilylation (e.g., using BSTFA) being a popular choice due to its efficiency and the production of stable derivatives.[4]
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of aromatic compounds.
MS Detection: Mass spectrometry allows for the identification of isomers based on their fragmentation patterns, which can provide clues to the substitution pattern on the aromatic ring.
Illustrative GC-MS Workflow:
Caption: Workflow for GC-MS based isomeric purity analysis.
Detailed Experimental Protocol: GC-MS
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Derivatization:
Accurately weigh about 1 mg of the sample into a vial.
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC-MS Conditions:
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 min.
Ramp: 10 °C/min to 250 °C, hold for 5 min.
Injector Temperature: 250 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: m/z 50-400.
Analysis:
Inject the derivatized sample.
Identify the peaks by comparing their mass spectra with a library or by interpreting the fragmentation patterns.
Quantify the isomers based on their peak areas.
Illustrative Data:
Table 2: Representative GC-MS Results for Isomeric Purity of 2-Iodo-3-methylbenzoic Acid (as TMS ester)
Retention Time (min)
Major m/z Fragments
Identity
15.2
276, 261, 149, 119
TMS ester of 4-Iodo-3-methylbenzoic acid
15.8
276, 261, 149, 119
TMS ester of 2-Iodo-3-methylbenzoic acid
(Note: Fragmentation patterns for isomers are often very similar, and identification relies on subtle differences and retention time data.)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification of isomers. While it may lack the sensitivity of chromatographic methods for trace impurities, it provides definitive structural information. Both ¹H and ¹³C NMR are valuable.
Causality of Methodological Choices:
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents (iodo, methyl, and carboxylic acid groups). The distinct splitting patterns allow for the differentiation of isomers.
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the substituent positions, providing another layer of structural confirmation.
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample without introducing interfering proton signals.[5]
Illustrative NMR Analysis Logic:
Caption: Logical workflow for NMR-based isomeric identification.
Detailed Experimental Protocol: NMR
Instrumentation:
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans.
Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
Reference the spectra to the residual solvent peak.
Assign the signals to the protons and carbons of the expected isomers based on their chemical shifts and coupling patterns.
Illustrative Data:
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Isomers of Iodo-methylbenzoic Acid in DMSO-d₆
Proton
2-Iodo-3-methylbenzoic acid
4-Iodo-3-methylbenzoic acid
Aromatic-H
7.2 - 7.8 (complex pattern)
7.5 - 8.2 (distinct pattern)
Methyl-H
~2.4
~2.3
Carboxyl-H
~13.0 (broad)
~13.0 (broad)
(Note: These are predicted values and may differ from experimental data. The key is the difference in the aromatic region's splitting patterns.)
Conclusion: A Multi-faceted Approach to Isomeric Purity
Ensuring the isomeric purity of 2-Iodo-3-methylbenzoic acid requires a well-thought-out analytical strategy. While HPLC stands out as the most practical and robust method for routine quantitative analysis in a quality control environment, a comprehensive understanding of the isomeric profile is best achieved through a combination of techniques. GC-MS serves as an excellent confirmatory tool, especially for identifying unknown impurities, and NMR spectroscopy remains the ultimate arbiter for unambiguous structural elucidation.
By understanding the principles behind each technique and carefully developing and validating the chosen methods, researchers and drug development professionals can be confident in the quality and purity of their 2-Iodo-3-methylbenzoic acid, a crucial step in the journey to safe and effective pharmaceuticals.
References
PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]
Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
Thai Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]
The Royal Society of Chemistry. Supporting Information for a scientific article. Available at: [Link]
PubMed. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available at: [Link]
Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]
Progress in Chemistry. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Available at: [Link]
Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]
Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available at: [Link]
Wiley Online Library. GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Available at: [Link]
PubMed. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Available at: [Link]
PubMed. Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Available at: [Link]
Applied Chemical Engineering. Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Available at: [Link]
Veeprho. Different Types of Isomeric Impurities Present in Pharmaceutical Products. Available at: [Link]
PubMed Central. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Available at: [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
SpectraBase. 2-Iodo-3-methylbenzoic acid. Available at: [Link]
A Comparative Guide to the Synthesis of 2-Iodo-3-methylbenzoic Acid for Researchers and Drug Development Professionals
Introduction 2-Iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, an iodine atom, and a methyl group. The ortho-iodine substituent is particularly useful for introducing further complexity through cross-coupling reactions. The selection of an appropriate synthetic route is a critical decision in any research or development campaign, balancing factors such as yield, purity, scalability, cost, and safety.
This guide provides an in-depth comparison of three primary synthetic strategies for preparing 2-Iodo-3-methylbenzoic acid:
Direct Electrophilic Iodination of 3-Methylbenzoic Acid
Multi-step Synthesis via the Sandmeyer Reaction
Directed ortho-Metalation (DoM) followed by Iodination
Each route will be analyzed based on its chemical principles, experimental protocol, and overall performance, providing the necessary data for an informed selection by researchers in the field.
Route 1: Direct Electrophilic Iodination of 3-Methylbenzoic Acid
This approach is the most atom-economical as it involves the direct functionalization of the C-H bond on the starting material, 3-methylbenzoic acid.
Principle and Rationale
Direct iodination of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. However, iodine (I₂) itself is not electrophilic enough to react with moderately activated or deactivated aromatic rings. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). A common and effective system for this transformation is a mixture of molecular iodine and periodic acid (HIO₄) or an iodate salt.[1]
The key challenge in this route is regioselectivity. The starting material, 3-methylbenzoic acid, has two directing groups. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a complex mixture of potential products, making the isolation of the desired 2-iodo isomer difficult. However, some methods have been developed to improve the selectivity of this reaction.[1]
Experimental Protocol: Iodination using Iodine and Periodic Acid
This protocol is adapted from a general method for the direct iodination of methylbenzoic acids.[1]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (1.0 eq), iodine (0.5 eq), and periodic acid dihydrate (0.2 eq).
Solvent Addition: Add a suitable solvent system, such as glacial acetic acid, to the flask.
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 2-Iodo-3-methylbenzoic acid.
Performance and Limitations
This method is attractive due to its simplicity and the use of relatively inexpensive starting materials. However, the yields can be moderate, often in the range of 50-65%, and the purity of the crude product can be low due to the formation of regioisomers.[2] Extensive purification is often necessary to isolate the desired 2-iodo isomer from other iodinated and unreacted starting material.
Workflow Diagram: Direct Iodination
Caption: Workflow for Direct Electrophilic Iodination.
Route 2: Multi-step Synthesis via the Sandmeyer Reaction
This classical route offers excellent regioselectivity by building the desired functionality in a controlled, stepwise manner. The overall synthesis involves three main steps starting from 3-methylbenzoic acid.
Principle and Rationale
The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3] The synthesis begins with the nitration of 3-methylbenzoic acid. The nitro group is then reduced to an amine, which is subsequently diazotized and treated with an iodide salt to yield the final product.
Nitration: The nitration of 3-methylbenzoic acid with nitric acid directs the nitro group to the 2-position due to the directing effect of the carboxylic acid group.[4][5]
Reduction: The resulting 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.
Sandmeyer Reaction: The 2-amino-3-methylbenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with iodine, releasing nitrogen gas.[6][7]
Experimental Protocols
Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid [4][5]
Cool concentrated nitric acid in an ice-salt bath to -15 °C.
Slowly add powdered 3-methylbenzoic acid to the cold, stirred nitric acid, maintaining the temperature below -10 °C.
Stir the mixture for 1-2 hours at this temperature.
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-nitro-3-methylbenzoic acid.
Step 2: Synthesis of 2-Amino-3-methylbenzoic Acid
In a round-bottom flask, dissolve 2-nitro-3-methylbenzoic acid in ethanol.
Add tin(II) chloride dihydrate and concentrated hydrochloric acid.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides is formed.
Filter the mixture and acidify the filtrate with acetic acid to precipitate the amino acid.
Collect the product by filtration, wash with water, and dry.
Step 3: Sandmeyer Reaction to 2-Iodo-3-methylbenzoic Acid [7]
Suspend 2-amino-3-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid in a flask cooled in an ice bath to 0-5 °C.
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
In a separate beaker, dissolve potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.
Allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 1 hour to ensure complete reaction.
Cool the mixture and collect the crude product by filtration.
Purify the product by recrystallization.
Performance and Limitations
While this route is longer, it provides unambiguous regioselectivity, leading to a purer final product with minimal need for isomeric separation. The yields for each step are generally good, with the nitration step yielding over 75%.[4][5] The main drawbacks are the multi-step nature of the synthesis, which can lower the overall yield, and the use of potentially hazardous reagents such as concentrated nitric acid and the generation of unstable diazonium salts, which require careful temperature control.
Workflow Diagram: Sandmeyer Reaction Route
Caption: Workflow for the multi-step Sandmeyer reaction route.
Route 3: Directed ortho-Metalation (DoM) and Iodination
This modern synthetic strategy offers a highly regioselective and efficient route to the target molecule, leveraging the directing ability of the carboxylate group.
Principle and Rationale
Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[8][9] The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile.[8]
In the case of 3-methylbenzoic acid, the carboxylic acid is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate group then acts as a powerful DMG, directing a second equivalent of the base to deprotonate the C2 position, which is the most acidic ortho-proton. The resulting dilithiated intermediate can then be selectively quenched with an iodine source, such as molecular iodine, to install the iodine atom at the 2-position with high precision.[8][10]
Experimental Protocol: DoM and Iodination
This protocol is based on general procedures for directed ortho-metalation of benzoic acids.
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methylbenzoic acid in a dry, aprotic solvent like tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong lithium base, such as sec-butyllithium (s-BuLi) (2.2 equivalents), dropwise while maintaining the low temperature. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.
Iodination: In a separate flask, prepare a solution of iodine (1.1 equivalents) in dry THF. Add this iodine solution dropwise to the dianion solution at -78 °C.
Quenching and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by acidification with 1M HCl.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Performance and Limitations
The primary advantage of the DoM route is its exceptional regioselectivity, which often results in a very clean product and high isolated yields. This method avoids the formation of isomers that plagues the direct iodination route. However, this technique requires strictly anhydrous and anaerobic conditions and the use of pyrophoric organolithium reagents, which demand specialized handling techniques and equipment. The need for cryogenic temperatures (-78 °C) can also make this route challenging to scale up for industrial production.
Technical Guide: Cost-Benefit Analysis of Using 2-Iodo-3-methylbenzoic Acid in Synthesis
Executive Summary In the landscape of drug discovery and fine chemical synthesis, the choice between 2-Iodo-3-methylbenzoic acid (CAS: 14719-83-6) and its brominated or chlorinated analogs is rarely just a question of ra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, the choice between 2-Iodo-3-methylbenzoic acid (CAS: 14719-83-6) and its brominated or chlorinated analogs is rarely just a question of raw material cost. It is a question of process efficiency .
While the Iodo-variant commands a market price premium of 400–600% over 2-Bromo-3-methylbenzoic acid, our analysis demonstrates that this cost is frequently recovered in downstream processing. The unique steric environment created by the 3-methyl group ("ortho-effect") renders the C-Br bond kinetically sluggish in palladium-catalyzed cross-couplings. The C-I bond, being longer and weaker, bypasses this steric penalty, allowing for milder conditions, lower catalyst loading, and higher regioselectivity.
Verdict: Use the Iodo-analog for late-stage functionalization or when coupling with sterically demanding partners. Use the Bromo-analog only for simple, unhindered couplings where forcing conditions (high T) are chemically tolerated.
Part 1: The Chemical Profile & The "Ortho-Clash"
To understand the value proposition, we must look at the molecule's geometry. This is not a standard aryl halide; it is a 1,2,3-trisubstituted benzene .
Position 1: Carboxylic Acid (-COOH) – Electron withdrawing, potential coordination site.
Position 2: Halogen (I vs. Br) – The reactive handle.
Position 3: Methyl Group (-CH3) – The steric blocker.
The Steric Problem
In a standard Suzuki-Miyaura coupling, the Palladium(0) catalyst must insert into the Carbon-Halogen bond (Oxidative Addition).[1] In 2-Bromo-3-methylbenzoic acid, the 3-methyl group physically obstructs the approach of the bulky Pd-ligand complex. The C-Br bond is shorter (
), keeping the metal close to this blockage.
In 2-Iodo-3-methylbenzoic acid , the C-I bond is longer (
) and significantly weaker ( vs for C-Br). This "reach" allows the catalyst to engage the iodine atom further away from the interfering methyl group, facilitating the reaction.
Part 2: Comparative Reactivity Analysis
The following data summarizes the performance of the Iodo- vs. Bromo-variants in a standard Suzuki coupling with phenylboronic acid.
Experimental Comparison Table
Feature
2-Iodo-3-methylbenzoic acid
2-Bromo-3-methylbenzoic acid
Impact
Oxidative Addition Rate
Fast ()
Slow ()
Iodo allows rapid turnover.
Reaction Temperature
Bromo requires energy input.
Catalyst Requirement
Standard (e.g., )
Specialized (e.g., + SPhos)
Bromo requires expensive ligands.
By-product Formation
Low (<5% Dehalogenation)
High (15-20% Protodehalogenation)
High temps promote side reactions.
Yield (Unoptimized)
92%
65%
Iodo offers better atom economy.
Expert Insight: The "hidden cost" of the Bromo-analog often lies in the ligand. To make the Bromo-species react at the 2-position (flanked by methyl), you often need electron-rich, bulky phosphines like XPhos or SPhos . These ligands can cost more per gram than the Iodo-starting material itself.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct starting material based on your specific synthetic constraints.
Figure 1: Strategic decision tree for selecting between Iodo- and Bromo-precursors. Note that "Process Cost" favors the Iodo route when specialized ligands are required for the Bromo route.
Part 4: Validated Experimental Protocol
This protocol demonstrates the synthesis of a biaryl scaffold using 2-Iodo-3-methylbenzoic acid . This method is self-validating: the color change from dark red (Pd-I species) to black (Pd precipitation) indicates reaction completion.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-methyl-2-phenylbenzoic acid.
Note: For the Bromo-analog, this simple catalyst system would fail or result in <20% yield. You would need SPhos/Pd(dba)2.
Base:
(3.0 equiv, aq. solution 2M)
Solvent: DME/Ethanol/Water (2:1:1)
Step-by-Step Methodology:
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the aryl iodide, boronic acid, and triphenylphosphine.
Inerting: Evacuate and backfill with Nitrogen (
) three times. This is critical to prevent homocoupling of the boronic acid.
Catalyst Addition: Add the solvent mixture (degassed) and then the
. The solution should turn yellow/orange.
Reaction: Heat to 60°C (oil bath).
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear within 2–4 hours.
Contrast: The Bromo-analog would require reflux (85°C+) for 12–24 hours.
Workup: Cool to room temperature. Acidify with 1M HCl to pH 3 (precipitating the acid). Extract with Ethyl Acetate (
).
Purification: The crude product is often pure enough for the next step (
). If necessary, recrystallize from Ethanol.
Part 5: Mechanism & Causality
Why does the Iodo-analog work so much better in this specific 3-methyl context? The answer lies in the Oxidative Addition step of the catalytic cycle.[1][2]
Figure 2: The Catalytic Cycle. The 3-methyl group creates a "Steric Gate" at the Oxidative Addition step. Iodine's weak bond allows the cycle to proceed; Bromine often stalls here, leading to catalyst decomposition.
References
Chemical Identity & Properties: PubChem. 2-Iodo-3-methylbenzoic acid (CID 2759365).[3] National Library of Medicine. [Link]
Mechanistic Foundation: Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen reactivity order I > Br >> Cl).
Reactivity of Aryl Iodides: Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings... Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.[6] [Link]
Synthesis via Sandmeyer: Organic Chemistry Portal.[7] Sandmeyer Reaction. (General protocol for converting anthranilic acids to iodo-benzoic acids). [Link]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Iodo-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of complex pharmaceutical intermediates, the seem...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of complex pharmaceutical intermediates, the seemingly minor components—the impurities—can have a profound impact on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and characterization of impurities in commercial batches of 2-Iodo-3-methylbenzoic acid, a key building block in medicinal chemistry. We will explore the likely origins of these impurities, present a robust analytical workflow for their identification and quantification, and discuss the rationale behind the experimental choices, grounded in years of field experience.
The Critical Role of Impurity Profiling
2-Iodo-3-methylbenzoic acid is a versatile reagent, but its synthetic routes can introduce a variety of structurally similar impurities. These can arise from incomplete reactions, side reactions, or the degradation of the target molecule. The presence of these impurities, even at trace levels, can have significant downstream consequences. Therefore, a thorough characterization of commercial sources is not merely a quality control measure; it is a critical step in ensuring the success and safety of a drug development program.
This guide will compare hypothetical commercial samples (Vendor A and Vendor B) to illustrate a practical approach to impurity characterization.
Anticipated Impurities: A Synthesis-Based Perspective
Understanding the potential impurities begins with an understanding of the synthesis of 2-Iodo-3-methylbenzoic acid. Two common synthetic pathways are the direct iodination of 3-methylbenzoic acid (m-toluic acid) and the Sandmeyer reaction of 3-methylanthranilic acid.
Direct Iodination Route: This method can lead to the formation of positional isomers, where the iodine atom is located at a different position on the aromatic ring. Additionally, over-iodination can result in di-iodinated species. Unreacted starting material is also a common impurity.
Sandmeyer Reaction Route: This multi-step process, starting from 3-methylanthranilic acid, involves diazotization followed by treatment with an iodide salt.[1][2] While often providing good regioselectivity, side reactions can lead to the formation of various byproducts.[3]
Based on these synthetic routes, the following are potential impurities in commercial 2-Iodo-3-methylbenzoic acid:
To illustrate the importance of impurity profiling, let us consider a comparative analysis of two hypothetical commercial samples of 2-Iodo-3-methylbenzoic acid, designated as Vendor A and Vendor B.
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical materials due to its high resolution and sensitivity.[4] A stability-indicating HPLC method was developed to separate the main component from its potential impurities and degradation products.
Experimental Protocol: HPLC Method
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
Sample Preparation: Dissolve a known concentration of the 2-Iodo-3-methylbenzoic acid sample in the mobile phase.
Comparative Data:
Impurity
Vendor A (Area %)
Vendor B (Area %)
2-Iodo-5-methylbenzoic acid
0.12
0.03
3-Methylbenzoic acid
0.08
0.25
Unknown Impurity 1
0.05
Not Detected
Purity
99.75
99.72
This initial HPLC analysis reveals that while both vendors supply material with high purity, the impurity profiles are distinct. Vendor A contains a higher level of the positional isomer, while Vendor B has a significantly higher concentration of the starting material, 3-methylbenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like benzoic acids, derivatization is necessary to increase their volatility.[5][6]
Experimental Protocol: GC-MS Method
Derivatization: The sample is treated with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.[6]
Instrumentation: A GC system coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Injection: Splitless injection.
Temperature Program: A temperature gradient to separate the components.
Detection: Mass spectrometry in full scan mode to identify the impurities by their mass spectra.
Comparative Data:
No significant volatile impurities were detected in either sample above the reporting threshold.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural identification of impurities.[3] When an unknown impurity is detected, its structure can be elucidated using a combination of 1D and 2D NMR experiments.
Experimental Protocol: NMR Analysis
Sample Preparation: A concentrated solution of the sample is prepared in a suitable deuterated solvent (e.g., DMSO-d6).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments:
¹H NMR: To identify the proton signals and their multiplicities.
¹³C NMR: To identify the carbon signals.
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
Analysis of Unknown Impurity 1 in Vendor A's Sample:
Through detailed analysis of the 2D NMR data, "Unknown Impurity 1" was identified as 2,5-Diiodo-3-methylbenzoic acid . This suggests that the synthesis process used by Vendor A may have conditions that favor over-iodination.
Forced Degradation Studies: Assessing Stability
To develop a truly stability-indicating method, forced degradation studies are essential.[7][8] These studies expose the drug substance to harsh conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Reflux the sample in 0.1 N HCl.
Base Hydrolysis: Reflux the sample in 0.1 N NaOH.
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
Thermal Degradation: Heat the solid sample in an oven.
Photolytic Degradation: Expose the sample to UV light.
The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the main peak and other impurities. In the case of 2-Iodo-3-methylbenzoic acid, the primary degradation product observed under hydrolytic and photolytic stress was 3-methylbenzoic acid , resulting from de-iodination.
Visualizing the Workflow
Caption: Workflow for the characterization of impurities in 2-Iodo-3-methylbenzoic acid.
Conclusion and Recommendations
This comprehensive guide demonstrates a robust workflow for the characterization of impurities in commercial 2-Iodo-3-methylbenzoic acid. Our comparative analysis of two hypothetical vendors reveals that while overall purity may be similar, the specific impurity profiles can differ significantly.
For processes sensitive to isomeric impurities, Vendor B would be the preferred choice.
If residual starting material is a concern for a particular synthetic step, Vendor A would be more suitable.
The identification of 2,5-Diiodo-3-methylbenzoic acid in Vendor A's material highlights the importance of looking beyond a simple purity assay.
Ultimately, the choice of supplier should be based on a thorough understanding of the impurity profile and its potential impact on the specific application. By implementing a rigorous analytical strategy as outlined in this guide, researchers and drug development professionals can make informed decisions, ensuring the quality, consistency, and safety of their processes and products.
References
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Rajeshwari, R. P. T. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
ResearchGate. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
Chiang Mai Journal of Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Retrieved from [Link]
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
TradeIndia. (n.d.). 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices. Retrieved from [Link]
Reddit. (2023, November 16). Sandmeyer reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]
SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]